Levosulpiride
Description
LEVOSULPIRIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Propriétés
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042583 | |
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23672-07-3 | |
| Record name | Levosulpiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23672-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levosulpiride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023672073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOSULPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTG7R315LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Levosulpiride on D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide with a multifaceted pharmacological profile, primarily recognized for its potent and selective antagonism of dopamine D2 receptors. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's interaction with D2 receptors, its impact on downstream signaling cascades, and the established experimental methodologies used to characterize these effects. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Introduction
This compound is a versatile therapeutic agent employed in the management of various psychiatric and gastrointestinal disorders.[1][2] Its clinical efficacy stems from its primary mechanism of action: the selective blockade of dopamine D2 receptors.[1][3] This antagonism modulates dopaminergic neurotransmission in critical brain regions and the enteric nervous system, leading to its antipsychotic, prokinetic, and antiemetic properties.[4] This guide delves into the core principles of this compound's action at the D2 receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Molecular Interaction with D2 Receptors
This compound exhibits a high affinity and selectivity for the dopamine D2 receptor subtype. Its antagonistic action prevents the binding of endogenous dopamine, thereby inhibiting the receptor's downstream signaling.
Binding Affinity
Quantitative analysis of this compound's binding affinity to dopamine receptor subtypes is crucial for understanding its selectivity and therapeutic window. The inhibition constant (Ki) is a key parameter representing the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) |
| Dopamine D2 | ~15 |
| Dopamine D3 | ~13 |
| Dopamine D4 | ~1000 |
| Dopamine D1 | ~45000 |
| Dopamine D5 | ~77000 |
Data compiled from publicly available databases.
Presynaptic vs. Postsynaptic D2 Receptor Selectivity
A noteworthy characteristic of this compound is its preferential antagonism of presynaptic D2 autoreceptors at lower doses. These autoreceptors are located on dopaminergic neurons and function to inhibit the synthesis and release of dopamine. By blocking these receptors, low-dose this compound can paradoxically enhance dopaminergic transmission in certain brain regions. At higher therapeutic doses, this compound also blocks postsynaptic D2 receptors, which is responsible for its antipsychotic effects. While this dose-dependent selectivity is a key aspect of its clinical profile, specific quantitative data on the affinity difference between presynaptic and postsynaptic D2 receptors for this compound is not extensively documented in publicly available literature.
Downstream Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. This compound's antagonism of D2 receptors modulates several intracellular signaling cascades.
Canonical Gαi/o Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for D2 receptors involves the inhibition of adenylyl cyclase activity upon receptor activation by an agonist. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, by blocking the D2 receptor, prevents this dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.
Caption: this compound's antagonistic action on the D2 receptor prevents Gi/o-mediated inhibition of adenylyl cyclase.
Non-Canonical β-Arrestin Pathway
In addition to G-protein signaling, D2 receptor activity can also be modulated by β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. Studies on the racemate, sulpiride, suggest it acts as a neutral antagonist for β-arrestin recruitment, meaning it does not promote or inhibit this process on its own but can block the recruitment induced by agonists. This suggests that this compound's primary effect is likely mediated through the blockade of G-protein signaling, with a neutral stance on the β-arrestin pathway.
References
Levosulpiride's Dual Role as a 5-HT4 Agonist and D2 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosulpiride, the levorotatory enantiomer of sulpiride, is a pharmacologically unique agent with a dual mechanism of action that underpins its clinical efficacy, particularly as a prokinetic agent.[1] It functions as a selective antagonist of dopamine D2 receptors and as a moderate agonist of serotonin 5-HT4 receptors.[2][3] This dual activity confers a distinct therapeutic profile, enhancing gastrointestinal motility and exhibiting antipsychotic and antiemetic properties.[4] This technical guide provides an in-depth exploration of this compound's core pharmacological actions, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways.
Introduction
This compound is a substituted benzamide that has garnered significant interest for its multifaceted therapeutic applications, ranging from the management of functional dyspepsia and gastroparesis to the treatment of certain psychiatric disorders.[5] Its clinical utility is derived from its ability to modulate two critical neurotransmitter systems: the dopaminergic and serotonergic systems. Specifically, this compound acts as an antagonist at D2 and D3 dopamine receptors and as an agonist at the 5-HT4 serotonin receptor. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of this compound's dual pharmacological role.
Quantitative Pharmacological Data
The affinity and potency of this compound at its target receptors have been characterized through various in vitro studies. The following tables summarize the key quantitative data.
Table 1: this compound Affinity for Dopamine D2-like Receptors
| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Assay Type |
| D2 | Kᵢ | ~15 | Not Specified | Radioligand Binding |
| D3 | Kᵢ | ~13 | Not Specified | Radioligand Binding |
Data sourced from PubChem CID 688272.
Table 2: this compound Potency at the Human 5-HT4 Receptor
| Tissue | Parameter | pEC₅₀ | EC₅₀ (µM) | Assay Type |
| Gastric Antrum | EC₅₀ | 4.46 ± 0.14 | ~34.67 | Organ Bath (Functional) |
| Jejunum | EC₅₀ | 3.78 ± 6.81 | ~165.96 | Organ Bath (Functional) |
Data derived from a study on EFS-induced cholinergic contractions in human tissue. pEC₅₀ values were converted to EC₅₀ values.
Signaling Pathways
This compound's dual mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling cascades.
5-HT4 Receptor Agonism: Gs-Coupled Pathway
As a 5-HT4 receptor agonist, this compound stimulates the Gs alpha subunit of the associated G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects associated with 5-HT4 receptor activation, such as enhanced acetylcholine release from enteric neurons.
D2 Receptor Antagonism: Gi/o-Coupled Pathway
Conversely, by acting as an antagonist at the dopamine D2 receptor, this compound blocks the receptor's normal signaling cascade. D2 receptors are coupled to the Gi/o alpha subunit of their associated G-protein. When an agonist (like dopamine) binds to the D2 receptor, it would typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this action, this compound prevents this inhibitory effect.
Experimental Protocols
The characterization of this compound's dual activity relies on specific in vitro assays. The following are representative protocols for determining 5-HT4 receptor agonism and D2 receptor antagonism.
Protocol for 5-HT4 Receptor Agonist Functional Assay (cAMP Assay)
This protocol outlines a method to determine the agonist activity of a test compound at the 5-HT4 receptor by measuring its ability to stimulate cAMP production.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (this compound) at various concentrations.
-
Reference 5-HT4 agonist (e.g., Serotonin or Prucalopride).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Preparation: Seed the 5-HT4 receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and wash the cells once with assay buffer. Add the test compound (this compound) at various concentrations to the wells. Include wells with the reference agonist for a positive control and wells with assay buffer alone for a basal control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
References
- 1. droracle.ai [droracle.ai]
- 2. 5-HT4 receptors contribute to the motor stimulating effect of this compound in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of this compound in the treatment of dysmotility-like functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
Navigating the Preclinical Journey of Levosulpiride: An In-depth Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of levosulpiride, a substituted benzamide with prokinetic and antipsychotic properties. This compound, the levorotatory enantiomer of sulpiride, demonstrates a complex absorption, distribution, metabolism, and excretion (ADME) profile that varies across different preclinical models. Understanding these pharmacokinetic characteristics is paramount for the successful translation of this compound into clinical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support further research and development.
Core Pharmacokinetic Parameters of this compound and Sulpiride in Preclinical Models
The oral bioavailability of this compound and its racemate, sulpiride, is generally low in preclinical species, a factor that requires careful consideration in formulation development and dose selection for non-clinical and clinical studies. Intramuscular administration significantly improves bioavailability. The following tables summarize the key pharmacokinetic parameters observed in various preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Sheep and Goats
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| Sheep | IV | 50 mg | - | - | - | 1.80 | - | |
| IM | 50 mg | - | - | - | 1.66 | ~70 | ||
| PO | 50 mg | Low | - | Low | - | ~6 | ||
| Goats | IV | 50 mg | - | - | - | - | - | |
| IM | 50 mg | - | - | - | - | 66.97 | ||
| PO | 50 mg | Detectable 1.5-4h | - | - | - | 4.73 |
Table 2: Pharmacokinetic Parameters of Sulpiride (Racemate) in Rats and Dogs
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (h) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |
| Rat | IV | 25-50 | - | - | 1-2 | - | |
| PO | 100 | <1 (traces) | - | - | ~15 | ||
| Dog | IV | - | - | 1.6 - 3.4 | 1-2 | - | |
| PO | 25 | 6.1 | - | - | 30-44 (urinary excretion) | ||
| PO | 50 | 15.6 | - | - | |||
| PO | 100 | 23.9 | - | - |
Key Experimental Protocols
Accurate and reproducible bioanalytical methods are the cornerstone of pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of this compound in biological matrices.
Protocol 1: HPLC-Based Quantification of this compound in Plasma
This protocol provides a general framework for the determination of this compound concentrations in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add a known concentration of an appropriate internal standard.
-
Add 4 mL of an extraction solvent mixture (e.g., ethyl acetate and dichloromethane in a 4:1 ratio).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue with 0.2 mL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The specific ratio and pH should be optimized for optimal separation.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at 300 nm and emission at 365 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Science: Diagrams and Workflows
Mechanism of Action: this compound's Dual Signaling Pathway
This compound exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors. This dual mechanism contributes to its prokinetic and antipsychotic properties.
Unraveling the Stereoselective Pharmacodynamics of Levosulpiride Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosulpiride, the levorotatory (-)-enantiomer of sulpiride, is a substituted benzamide with a multifaceted pharmacological profile, exhibiting antipsychotic, prokinetic, and antiemetic properties. Its therapeutic efficacy and favorable side-effect profile compared to the racemic mixture and the dextrorotatory (+)-enantiomer, dextrosulpiride, are attributed to its distinct interactions with dopamine and serotonin receptors. This in-depth technical guide elucidates the core pharmacodynamics of this compound and its enantiomers, providing a comprehensive overview of their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used for their characterization.
Receptor Binding Affinities: A Quantitative Comparison
The differential pharmacological effects of sulpiride enantiomers are rooted in their stereoselective binding to various neurotransmitter receptors. This compound demonstrates a significantly higher affinity for the dopamine D2 receptor compared to its dextro counterpart. Furthermore, this compound exhibits moderate agonist activity at the serotonin 5-HT4 receptor, contributing to its prokinetic effects. The binding affinities (Ki) of this compound, dextrosulpiride, and the racemic mixture at key receptors are summarized below.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound | Dopamine D2 | ~15 | [1] |
| Dopamine D3 | ~13 | [1] | |
| Dopamine D1 | ~45,000 | [1] | |
| Dopamine D4 | ~1,000 | [1] | |
| Dopamine D5 | ~77,000 | [1] | |
| Serotonin 5-HT4 | pKB = 9.4 (approx. 0.4 nM) | ||
| Dextrosulpiride | Dopamine D2 | Inactive | |
| Racemic Sulpiride | Dopamine D2 | Occupancy at 200mg: ~17% | |
| Dopamine D2 | Occupancy at 400mg: ~28% |
Note: pKB value for this compound at the 5-HT4 receptor was converted to an approximate Ki value for comparison. The data for racemic sulpiride is presented as receptor occupancy at given doses due to the nature of the available data. It is important to note that R(+)-sulpiride (dextrosulpiride) is reported to be inactive at the dopamine D2 receptor.
Signaling Pathways: A Mechanistic Overview
The distinct clinical effects of this compound are a direct consequence of its modulation of specific intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
This compound acts as a potent antagonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Blockade of these receptors by this compound prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is central to its antipsychotic effects.
Serotonin 5-HT4 Receptor Agonism
In addition to its potent D2 antagonism, this compound functions as a moderate agonist at serotonin 5-HT4 receptors. These receptors are coupled to stimulatory G-proteins (Gs). Activation of 5-HT4 receptors by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This signaling cascade is primarily responsible for the prokinetic effects of this compound in the gastrointestinal tract.
Experimental Protocols
The characterization of the pharmacodynamics of this compound and its enantiomers relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Test Compounds: this compound, dextrosulpiride, and racemic sulpiride at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [3H]-Spiperone and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT4 Receptor Functional Assay (cAMP Assay)
This assay measures the ability of a test compound to stimulate the 5-HT4 receptor by quantifying the production of the second messenger, cyclic AMP (cAMP).
Materials:
-
Cells: HEK293 cells stably expressing the human serotonin 5-HT4 receptor.
-
Test Compounds: this compound, dextrosulpiride, and racemic sulpiride at various concentrations.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: Commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: HEK293 cells expressing the 5-HT4 receptor are cultured and seeded into 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the breakdown of cAMP.
-
Stimulation: The cells are then stimulated with various concentrations of the test compounds for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.
Conclusion
The pharmacodynamic profile of this compound is characterized by a potent and selective antagonism of dopamine D2 receptors and a moderate agonism of serotonin 5-HT4 receptors. This dual mechanism of action, a consequence of its specific stereochemical configuration, underpins its therapeutic utility in a range of psychiatric and gastrointestinal disorders. The dextrorotatory enantiomer, in contrast, is largely inactive at the D2 receptor. A thorough understanding of these stereoselective interactions and the downstream signaling pathways is crucial for the rational design and development of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of the pharmacodynamics of this compound and other chiral compounds.
References
An In-depth Technical Guide to the Synthesis of Levosulpiride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Levosulpiride, a substituted benzamide with significant prokinetic and antipsychotic properties, and its derivatives. This document details various synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.
Introduction to this compound
This compound, the (S)-enantiomer of sulpiride, is a selective antagonist of dopamine D2 receptors and an agonist of serotonin 5-HT4 receptors.[1][2][3] This dual mechanism of action underpins its therapeutic efficacy in treating gastrointestinal disorders, such as functional dyspepsia and gastroparesis, as well as certain psychiatric conditions.[1][4] The synthesis of enantiomerically pure this compound and the development of its derivatives are of significant interest in medicinal chemistry to enhance its therapeutic profile and explore new pharmacological applications.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into three main approaches: direct condensation, resolution of racemic sulpiride, and asymmetric synthesis.
Direct Condensation of Key Intermediates
The most common and direct method for this compound synthesis involves the amide coupling of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine and a derivative of 2-methoxy-5-aminosulfonylbenzoic acid, typically the methyl ester.
Overall Reaction:
Experimental Protocol:
A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in a suitable high-boiling solvent such as n-butanol or ethylene glycol is refluxed for an extended period (20-36 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Purification typically involves an acid-base extraction followed by recrystallization from an appropriate solvent like methanol or ethanol.
Quantitative Data:
| Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Molar Yield (%) | Reference |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoate | n-butanol | 20 | Reflux | 75 | |
| (S)-1-ethyl-2-aminomethylpyrrolidin, 2-methoxy-5-sulphamoyl methyl benzoate | Ethylene glycol | 36 | 62-65 | 90 |
Resolution of Racemic Sulpiride
An alternative approach involves the synthesis of racemic sulpiride followed by the resolution of the enantiomers. A patented method describes an efficient resolution process using ultrasonication.
Experimental Protocol:
Racemic sulpiride is dissolved in a mixture of methanol and N,N-dimethylformamide. A catalytic amount of ferric oxide fine powder is added, and the mixture is subjected to ultrasonication at a specific frequency (e.g., 32.45 kHz) for a defined period. This compound is then crystallized from the solution by cooling under vacuum and further ultrasonication at a different frequency. The final product is isolated by filtration and vacuum drying.
Quantitative Data for Ultrasonic Resolution:
| Starting Material | Solvents | Ultrasonic Frequency (kHz) | Temperature (°C) | Molar Yield (%) | Reference |
| 20g Sulpiride | 82g Methanol, 16g DMF | 32.45 then 40 | 2 then 50 (drying) | 96.72 | |
| 20g Sulpiride | 84g Methanol, 18g DMF | 32.45 then 50 | 4 then 60 (drying) | 97.13 | |
| 20kg Sulpiride | 83kg Methanol, 17kg DMF | 32.45 then 45 | 3 then 55 (drying) | 98.0 |
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the enantiomerically pure final product, avoiding the need for resolution. One such pathway starts from the chiral precursor (S)-proline. This multi-step synthesis involves the formation of key intermediates to build the this compound molecule with the correct stereochemistry. While this method can be elegant, it often involves more steps and may have a lower overall yield compared to the resolution method.
Synthesis of this compound Derivatives
The modification of the this compound scaffold can lead to new compounds with altered pharmacokinetic or pharmacodynamic properties. A common approach is the synthesis of Schiff base derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases are formed by the reaction of the primary amine group of a drug with a carbonyl compound (aldehyde or ketone).
General Reaction Scheme:
Experimental Protocol:
This compound and a carbonyl-containing compound are dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for approximately 4 hours. After cooling to room temperature, the crude product precipitates and is collected by filtration. Further purification is achieved by recrystallization.
Characterization:
The synthesized Schiff base derivatives are typically characterized by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR).
Quantitative Data:
Signaling Pathways of this compound
The therapeutic effects of this compound are mediated through its interaction with dopamine D2 and serotonin 5-HT4 receptors in the gastrointestinal tract and the central nervous system.
Dopamine D2 Receptor Antagonism
In the enteric nervous system, dopamine typically acts as an inhibitory neurotransmitter, reducing gastrointestinal motility. This compound, by acting as a D2 receptor antagonist, blocks this inhibitory effect, leading to an increase in acetylcholine release and enhanced gastrointestinal motility.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT4 Receptor Agonism
This compound also acts as an agonist at 5-HT4 receptors, which are Gs-protein coupled receptors. Activation of these receptors in the enteric nervous system stimulates the release of acetylcholine, further contributing to its prokinetic effects.
Caption: Serotonin 5-HT4 Receptor Agonism by this compound.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for synthesis of this compound derivatives.
Conclusion
This technical guide has outlined the primary synthetic pathways for this compound and its Schiff base derivatives. The direct condensation and resolution of sulpiride represent efficient methods for obtaining this compound, while the synthesis of derivatives offers opportunities for modulating its pharmacological properties. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further exploration into a wider range of derivatives and detailed structure-activity relationship studies will continue to advance the therapeutic potential of this important class of compounds.
References
- 1. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico studies, synthesis, characterization and in vitro studies of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Characterization of Levosulpiride Powder: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with antipsychotic, antidepressant, antiemetic, and prokinetic properties.[1] Its therapeutic effects are primarily attributed to its selective antagonism of dopamine D2 receptors.[2][3] A thorough understanding of the physicochemical properties of this compound powder is paramount for drug development, formulation design, and quality control. This guide provides a comprehensive overview of the key chemical and physical characteristics of this compound powder, along with detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide[1] |
| Molecular Formula | C₁₅H₂₃N₃O₄S |
| Molecular Weight | 341.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 183-186 °C |
| Solubility | Slightly soluble in DMF, DMSO, and Methanol. Insoluble in water, ether, chloroform, and benzene. |
| pKa (Strongest Acidic) | 10.24 |
| pKa (Strongest Basic) | 8.39 |
| LogP | 1.2 |
Analytical Characterization
A comprehensive characterization of this compound powder involves a combination of spectroscopic, chromatographic, thermal, and crystallographic techniques.
Spectroscopic Analysis
1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Experimental Protocol:
-
Instrument: FTIR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of this compound powder is placed directly on the UATR crystal.
-
Scan Range: 4000-400 cm⁻¹
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound.
-
-
Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3369 | N-H stretching (sulfonamide) |
| 3106 | C-H stretching (aromatic) |
| 2966 | C-H stretching (aliphatic) |
| 1640 | C=O stretching (amide) |
| 1595 | C=C stretching (aromatic) |
| 1335, 1160 | S=O stretching (sulfonamide) |
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed for the quantitative determination of this compound.
-
Experimental Protocol:
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid (HCl).
-
Sample Preparation: A standard stock solution of this compound is prepared in 0.1 N HCl and further diluted to obtain working standards in the concentration range of 6-36 µg/ml.
-
Analysis: The absorbance of the solutions is measured at the wavelength of maximum absorbance (λmax).
-
λmax: 288.1 nm in 0.1 N HCl.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or 500 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of this compound powder is dissolved in the deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded.
-
-
¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 7.0 (s, 2H) | - |
| 2 | - | 130.5 |
| 3 | 7.99 (d, 1H) | 130.4 |
| 4 | 7.58 (d, 1H) | 111.8 |
| 5 | - | 125.7 |
| 6 | 7.05 (s, 1H) | 155.8 |
| 7 | - | 165.2 |
| 8 | 8.35 (t, 1H) | - |
| 9 | - | 55.9 |
| 10 | 3.85 (s, 3H) | 56.1 |
| 11 | 3.30 (m, 2H) | 47.5 |
| 12 | 2.95 (m, 1H) | 66.2 |
| 13 | 2.40 (m, 1H) | 28.7 |
| 14 | 1.85 (m, 1H) | 22.5 |
| 15 | 1.65 (m, 2H) | 52.1 |
| 16 | 2.80 (m, 1H) | 47.8 |
| 17 | 2.55 (m, 1H) | 15.2 |
| 18 | 1.05 (t, 3H) | - |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation, identification, and quantification of this compound and its related substances.
-
Experimental Protocol (Method 1 - for drug substance):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 237 nm.
-
Injection Volume: 20 µL.
-
-
Experimental Protocol (Method 2 - for forced degradation studies):
-
Instrument: HPLC system with a PDA detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and acetonitrile (84:16, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm.
-
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the thermal behavior of this compound.
-
Experimental Protocol:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: 3-5 mg of this compound powder is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
Data Analysis: The thermogram is analyzed for endothermic and exothermic events. A sharp endotherm corresponding to the melting of the crystalline drug is expected.
-
2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of this compound.
-
Experimental Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: 5-10 mg of this compound powder is placed in a platinum or ceramic pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.
-
Data Analysis: The TGA curve shows the percentage weight loss as a function of temperature, indicating the decomposition temperature of the compound.
-
Crystallographic Analysis
Powder X-ray Diffraction (PXRD)
PXRD is used to investigate the crystalline nature of this compound powder.
-
Experimental Protocol:
-
Instrument: X-ray Diffractometer.
-
Radiation Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 50°.
-
Scan Speed: 2°/min.
-
Sample Preparation: this compound powder is packed into a sample holder.
-
Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, provides a fingerprint of the crystalline form of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound powder characterization.
Caption: this compound's antagonistic action on the presynaptic dopamine D2 receptor.
Conclusion
This technical guide provides a comprehensive framework for the chemical characterization of this compound powder. The detailed experimental protocols and data presented herein will be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, formulation, and quality control of this important active pharmaceutical ingredient. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is critical for regulatory submissions and the development of safe and effective pharmaceutical products.
References
In Silico Molecular Docking of Levosulpiride with Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide with antipsychotic, prokinetic, and antiemetic properties.[1][2] Its primary mechanism of action involves the selective antagonism of dopamine D2 receptors.[1][2][3] This technical guide provides an in-depth overview of the in silico molecular docking of this compound with dopamine receptors, with a primary focus on the D2 subtype. It outlines detailed experimental protocols for performing such studies, presents quantitative data on binding affinities, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in computational drug design and development.
Introduction
This compound is a versatile therapeutic agent used in the management of various psychiatric and gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its interaction with the central and peripheral nervous systems, primarily through the blockade of D2 dopamine receptors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the molecular interactions that govern this binding. In the context of this compound, in silico docking studies are instrumental in elucidating the structural basis of its antagonism at dopamine receptors, guiding lead optimization, and predicting potential off-target effects.
This guide will delve into the specifics of performing molecular docking of this compound with dopamine receptors, offering a step-by-step methodology, summarizing key quantitative findings, and providing visual representations of the underlying biological and computational processes.
Quantitative Data: Binding Affinities of this compound
The binding affinity of a ligand for its receptor is a critical parameter in drug design. For this compound, experimental data provides a strong foundation for validating in silico models. The following table summarizes the reported inhibition constants (Ki) of this compound for various dopamine receptor subtypes.
| Receptor Subtype | Ligand | Ki (μM) |
| Dopamine D2 | This compound | ~ 0.015 |
| Dopamine D3 | This compound | ~ 0.013 |
| Dopamine D4 | This compound | 1 |
| Dopamine D1 | This compound | ~ 45 |
| Dopamine D5 | This compound | ~ 77 |
Table 1: Experimentally determined inhibition constants (Ki) of this compound for dopamine receptor subtypes. Data sourced from PubChem.
Experimental Protocols: In Silico Molecular Docking
This section provides a detailed methodology for conducting molecular docking studies of this compound with the human dopamine D2 receptor. The protocol is a composite of established practices in the field, utilizing widely accepted software and techniques.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock 4.2: For receptor and ligand preparation.
-
AutoDock Vina: For the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
PubChem: For obtaining the 3D structure of this compound.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the dopamine D2 receptor.
Receptor Preparation
-
Structure Retrieval: Obtain the crystal structure of the human dopamine D2 receptor in complex with an antagonist, such as risperidone (PDB ID: 6CM4), from the Protein Data Bank.
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-receptor chains from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Kollman charges to the receptor using AutoDockTools.
-
File Format Conversion: Save the prepared receptor structure in the PDBQT format.
Ligand Preparation
-
Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 688272).
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Torsion Tree Definition: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.
-
Charge Assignment: Assign Gasteiger charges to the ligand.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT format.
Grid Box Generation
-
Binding Site Identification: Identify the active site of the D2 receptor based on the position of the co-crystallized ligand in the original PDB file. Key residues in the D2 receptor active site often include those in the orthosteric binding pocket.
-
Grid Parameter Definition: Define a grid box that encompasses the entire binding site. For the D2 receptor (PDB: 6CM4), example grid parameters could be centered on the binding pocket with dimensions of approximately 60 x 60 x 60 Å.
-
Grid Map Generation: Generate grid maps for each atom type in the ligand using AutoGrid. These maps pre-calculate the interaction energies, accelerating the docking process.
Docking Simulation
-
Algorithm Selection: Utilize the Lamarckian Genetic Algorithm in AutoDock Vina for the docking simulation.
-
Docking Parameters: Set the number of genetic algorithm runs (e.g., 100) and the maximum number of energy evaluations.
-
Execution: Run the AutoDock Vina simulation. The program will explore different conformations of this compound within the defined grid box and calculate the binding energy for each pose.
Analysis of Results
-
Pose Selection: Analyze the output from AutoDock Vina, which will provide multiple binding poses ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Use visualization software like PyMOL or UCSF Chimera to examine the interactions between this compound and the amino acid residues of the D2 receptor in the selected pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the D2 dopamine receptor, which is a G-protein coupled receptor (GPCR).
Caption: Dopamine D2 Receptor Signaling Pathway.
Molecular Docking Workflow
The following diagram outlines the key steps involved in a typical molecular docking workflow.
Caption: General Molecular Docking Workflow.
Conclusion
In silico molecular docking is a powerful and indispensable tool in modern drug discovery and development. For a drug like this compound, understanding its interaction with dopamine receptors at a molecular level is crucial for comprehending its therapeutic effects and potential side effects. The protocols and data presented in this guide offer a framework for researchers to conduct their own in silico investigations of this compound and other small molecules targeting GPCRs. The continued application of these computational methods will undoubtedly contribute to the design of more selective and efficacious therapeutic agents in the future.
References
Levosulpiride's effects on the central and peripheral nervous system
An In-depth Technical Guide to Levosulpiride's Effects on the Central and Peripheral Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted benzamide, the levo-enantiomer of sulpiride, exhibiting a unique pharmacological profile as both an atypical antipsychotic and a prokinetic agent.[1][2] Its therapeutic utility stems from its dual mechanism of action, primarily involving selective antagonism of dopamine D₂ receptors and moderate agonism of serotonin 5-HT₄ receptors.[3][4] This document provides a comprehensive technical overview of s. It details the molecular mechanisms, summarizes quantitative data from clinical and preclinical studies, outlines key experimental protocols, and visualizes the associated signaling pathways. The objective is to furnish a core resource for professionals engaged in neuroscience research and pharmaceutical development.
Core Mechanism of Action
This compound's pharmacological activity is principally defined by its interaction with two key receptor types:
-
Dopamine D₂ Receptor Antagonism : this compound is a selective antagonist of D₂ and D₃ dopamine receptors in both the central nervous system (CNS) and peripheral nervous system (PNS).[5] At low doses, it preferentially blocks presynaptic D₂ autoreceptors, which enhances dopamine synthesis and release. At higher doses, it acts on postsynaptic D₂ receptors, which is responsible for its antipsychotic effects. This antagonism is the foundation for its antipsychotic, antiemetic, and prokinetic properties.
-
Serotonin 5-HT₄ Receptor Agonism : this compound also functions as a moderate agonist at 5-HT₄ receptors. This action is particularly relevant in the gastrointestinal tract, where it contributes to its prokinetic effects by facilitating the release of acetylcholine (ACh) from enteric neurons.
This dual mechanism allows this compound to modulate both dopaminergic and serotonergic pathways, resulting in a complex profile of effects across different physiological systems.
Figure 1: Core Mechanism of Action of this compound.
Effects on the Central Nervous System (CNS)
This compound's antagonism of central D₂ receptors across different dopaminergic pathways results in a range of therapeutic effects and adverse reactions.
Therapeutic Actions
-
Antipsychotic Effect : By blocking D₂ receptors in the mesolimbic pathway, this compound alleviates positive symptoms of schizophrenia, such as delusions and hallucinations. Its preferential binding to presynaptic autoreceptors at lower doses may contribute to its efficacy against negative symptoms.
-
Antiemetic Effect : this compound exerts antiemetic effects by antagonizing D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.
-
Antidepressant and Anxiolytic Effects : The drug is also used for mood and anxiety disorders, believed to be mediated by the modulation of dopaminergic transmission.
Adverse Effects
-
Extrapyramidal Symptoms (EPS) : D₂ receptor blockade in the nigrostriatal pathway can lead to movement disorders. These are often dose-dependent and can manifest as drug-induced parkinsonism (tremor, stiffness), acute dystonia, akathisia, and tardive dyskinesia. A prospective study found a significant positive correlation (r = 0.8295, P = 0.0154) between the duration of treatment and the incidence of tremor or stiffness.
-
Hyperprolactinemia : Antagonism of D₂ receptors on lactotrophic cells in the anterior pituitary gland (tuberoinfundibular pathway) removes dopamine's tonic inhibition of prolactin secretion. This leads to elevated serum prolactin levels, which can cause galactorrhea, gynecomastia, and menstrual irregularities. Some patients using this compound can develop serum prolactin levels exceeding 200 ng/mL.
Figure 2: this compound's CNS Effects via Dopaminergic Pathways.
Effects on the Peripheral Nervous System (PNS)
In the periphery, this compound primarily targets the enteric nervous system to modulate gastrointestinal (GI) motility.
Prokinetic Action
Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing motility by reducing acetylcholine (ACh) release. This compound's prokinetic effect is achieved through a dual mechanism:
-
Enteric D₂ Receptor Antagonism : By blocking inhibitory D₂ receptors on cholinergic neurons in the myenteric plexus, this compound disinhibits ACh release. This increases the amplitude of cholinergic contractions in the gastric antrum (by 37%) and jejunum (by 45%), enhancing peristalsis and accelerating gastric emptying.
-
Enteric 5-HT₄ Receptor Agonism : this compound acts as a moderate agonist on 5-HT₄ receptors, which are also located on enteric neurons. Activation of these receptors further promotes the release of ACh, contributing to the overall prokinetic effect.
This combined action makes this compound effective in treating disorders characterized by delayed gastric emptying, such as functional dyspepsia and diabetic gastroparesis.
Figure 3: this compound's Prokinetic Mechanism in the Enteric Nervous System.
Quantitative Data Summary
The following tables summarize key quantitative findings from pharmacokinetic and clinical efficacy studies.
Table 1: Pharmacokinetic Parameters of this compound
This table presents mean pharmacokinetic parameters following single and multiple intramuscular (IM) and oral (PO) administrations in healthy volunteers.
| Administration Route & Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F) | Reference(s) |
| Single Dose | |||||
| 25 mg IM | 441 | 1724 (AUC₀₋₃₆) | 7.0 | 96.8% | |
| 50 mg IM | 823 | 3748 (AUC₀₋₃₆) | 6.8 | - | |
| 25 mg PO | - | 449 (AUC₀₋t) | - | 23.4% | |
| 100 mg PO | - | 1443 (AUC₀₋t) | - | - | |
| Multiple Dose | |||||
| 25 mg IM (every 12h) | 539 (Css,max) | 1635 (AUCss) | 7.6 | - | |
| 50 mg PO (3 times daily) | - | - | - | - |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life; Css,max: Maximum steady-state plasma concentration; AUCss: Area under the curve at steady state.
Table 2: Efficacy of this compound on Gastrointestinal Motility
This table details the effects of this compound (75 mg/day) on gastric and gallbladder emptying in patients with functional dyspepsia.
| Parameter | This compound | Placebo | P-value | Reference(s) |
| Gastric Half-Emptying Time (Liquids) | Accelerated | No significant change | < 0.05 | |
| Gastric Emptying (% change at 180 min) | Significant Increase | No significant change | < 0.001 | |
| Gallbladder Emptying (% change at 60 min) | Significant Increase | No significant change | < 0.05 | |
| Reduction in Dyspeptic Symptom Score | Significant Reduction | No significant change | < 0.025 |
Table 3: Incidence of Adverse Effects Associated with this compound
This table summarizes the incidence of the most common adverse events reported in clinical trials and observational studies.
| Adverse Effect | Incidence | Population | Reference(s) |
| Any Adverse Event | 11% | 840 patients with dyspepsia | |
| Hyperprolactinemia / Galactorrhea | 26.7% of adverse events | 342 patients | |
| Somnolence | 17.8% of adverse events | 342 patients | |
| Fatigue | 11.1% of adverse events | 342 patients | |
| Drug-Induced Parkinsonism | 86.6% (of 30 patients with EPS) | Patients with neurological symptoms | |
| Treatment Discontinuation due to AE | 0.9% | 840 patients with dyspepsia |
Experimental Protocols
Protocol for Assessment of Pharmacokinetics in Healthy Volunteers
-
Study Design : Open-label, randomized, single- and multiple-dose studies.
-
Subjects : Healthy adult male and female volunteers.
-
Administration : this compound administered via intravenous (IV), intramuscular (IM), or oral (PO) routes at specified doses.
-
Sample Collection : Venous blood samples are collected into heparinized tubes at predefined time points pre- and post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36 hours). Plasma is separated by centrifugation and stored at -80°C.
-
Analytical Method : Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An internal standard (e.g., enalaprilat) is used for quantification.
-
Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated using non-compartmental analysis with software such as DAS 2.1.1.
Figure 4: Experimental Workflow for Pharmacokinetic Analysis.
Protocol for Evaluation of Gastric and Gallbladder Emptying
-
Study Design : Randomized, double-blind, placebo-controlled trial.
-
Subjects : Patients diagnosed with functional dyspepsia.
-
Intervention : Oral this compound (e.g., 25 mg three times daily) or placebo for a defined period (e.g., 20 days).
-
Symptom Assessment : Dyspeptic symptoms are scored using a cumulative index and a visual analogue scale before and after the treatment period.
-
Gastric Emptying Measurement :
-
Liquid Meal : Assessed using epigastric impedance. Gastric half-emptying time (t½) is calculated.
-
Solid-Liquid Meal : Assessed using real-time ultrasonography. The antral area is measured at baseline and at regular intervals post-meal to determine the rate of emptying.
-
-
Gallbladder Emptying Measurement : Assessed via real-time ultrasonography. Gallbladder volume is measured before and after a standardized meal to calculate the ejection fraction over time.
-
Statistical Analysis : Pre- and post-treatment values within and between groups are compared using appropriate statistical tests (e.g., Student's t-test, ANOVA).
Protocol for In Vitro Assessment of 5-HT₄ Receptor Agonism
-
Tissue Preparation : Guinea pigs are euthanized, and segments of the gastrointestinal tract (e.g., gastric antrum, colon) are isolated. Longitudinal muscle-myenteric plexus (LMMP) or circular muscle strips are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Experimental Setup : Muscle strips are connected to isometric force transducers to record contractions. Tissues are subjected to electrical field stimulation (EFS) to elicit neurogenic contractions.
-
Drug Application : Cumulative concentration-response curves are generated for this compound by adding it to the organ bath in increasing concentrations. The effect on submaximal EFS-induced cholinergic contractions is measured.
-
Antagonism Study : To confirm 5-HT₄ receptor mediation, the experiment is repeated in the presence of a selective 5-HT₄ receptor antagonist (e.g., GR125487). A rightward shift in the this compound concentration-response curve indicates competitive antagonism.
-
Data Analysis : The potency (pD₂) of this compound and the affinity (pKB) of the antagonist are calculated from the concentration-response data.
Conclusion
This compound possesses a multifaceted pharmacological profile characterized by its dual action on central and peripheral D₂ and 5-HT₄ receptors. Its selective D₂ antagonism provides the basis for its efficacy as an antipsychotic and potent antiemetic, while also being responsible for significant adverse effects, including extrapyramidal symptoms and hyperprolactinemia. In the periphery, this D₂ antagonism, combined with 5-HT₄ receptor agonism, produces a robust prokinetic effect, making it a valuable agent for managing gastrointestinal motility disorders like functional dyspepsia. A thorough understanding of these distinct yet interconnected mechanisms is critical for optimizing its therapeutic application and managing its risk profile in clinical practice and future drug development. The quantitative data and experimental frameworks presented herein provide a foundational resource for further scientific inquiry into this versatile therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Uses, Side Effects, Dosage, Composition [pacehospital.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetics of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Profile of Sulpiride: A Technical Deep Dive into the Biological Activities of Levosulpiride and its Dextro Counterpart
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulpiride, a substituted benzamide, exists as a racemic mixture of two enantiomers: Levosulpiride and Dextrosulpiride. While the racemic form has been utilized clinically, a deeper understanding of the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic strategies and advancing drug development. This technical guide provides an in-depth analysis of the biological activities of this compound versus its dextro enantiomer, focusing on their differential interactions with key neurotransmitter receptors and the resulting physiological and clinical implications. Through a comprehensive review of available data, this document elucidates the stereoselective pharmacology that underpins the unique therapeutic profiles of each isomer.
Introduction
The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit significantly different biological activities. This is attributed to the three-dimensional nature of drug-receptor interactions, where a precise molecular fit is often required for optimal binding and signal transduction. Sulpiride serves as a classic example of this principle, with its levo- and dextrorotatory isomers displaying distinct affinities for dopamine and serotonin receptors, leading to divergent therapeutic applications. This compound has emerged as a prominent therapeutic agent, particularly for its prokinetic and antipsychotic effects, while the clinical utility of Dextrosulpiride has been less explored. This guide will dissect the molecular and clinical data to provide a clear comparison of these two enantiomers.
Receptor Binding Affinity and Functional Activity
The differential pharmacological effects of this compound and Dextrosulpiride are primarily rooted in their stereoselective binding to and modulation of dopamine and serotonin receptors.
Dopamine Receptor Interactions
This compound is a potent and selective antagonist of dopamine D2-like receptors (D2, D3, and D4).[1] This antagonism is central to both its antipsychotic and prokinetic effects. In contrast, while data on Dextrosulpiride's binding affinity is less abundant in readily available literature, it is established that this compound possesses significantly greater central antidopaminergic activity than the dextro form.[1]
Table 1: Comparative Binding Affinities (Ki) of this compound for Human Dopamine Receptors
| Receptor | This compound Ki (µM) |
| D1 | ~ 45 |
| D2 | ~ 0.015 |
| D3 | ~ 0.013 |
| D4 | 1 |
| D5 | ~ 77 |
Data sourced from PubChem CID 688272.
The high affinity of this compound for D2 and D3 receptors underscores its potent dopaminergic blockade. The significantly lower affinity for D1 and D5 receptors highlights its selectivity.
Serotonin 5-HT4 Receptor Interactions
This compound also acts as a moderate agonist at the serotonin 5-HT4 receptor.[2] This agonistic activity is believed to contribute significantly to its prokinetic effects in the gastrointestinal tract by facilitating the release of acetylcholine, a key neurotransmitter in promoting gut motility. Information regarding the specific 5-HT4 receptor activity of Dextrosulpiride is not widely documented, but the prokinetic effects are predominantly attributed to the levo-enantiomer.
Signaling Pathways
The differential receptor interactions of this compound and Dextrosulpiride translate into distinct downstream signaling cascades.
Dopamine D2 Receptor Signaling
As a D2 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in certain neuronal populations. In the context of the gastrointestinal tract, this antagonism at presynaptic D2 receptors on cholinergic neurons removes the dopaminergic inhibition of acetylcholine release, thereby enhancing motility.
Serotonin 5-HT4 Receptor Signaling
This compound's agonism at 5-HT4 receptors, which are Gs-protein coupled, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. In enteric neurons, this signaling cascade enhances the release of acetylcholine, contributing to the prokinetic effect.
Experimental Protocols
The characterization of the biological activities of this compound and Dextrosulpiride relies on a variety of in vitro and in vivo experimental assays.
Dopamine D2 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and Dextrosulpiride for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
Test compounds: this compound and Dextrosulpiride at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
5-HT4 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a test compound to stimulate the 5-HT4 receptor by quantifying the resulting increase in intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound and Dextrosulpiride as 5-HT4 receptor agonists.
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test compounds: this compound and Dextrosulpiride at various concentrations.
-
A reference 5-HT4 agonist (e.g., serotonin or prucalopride).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing varying concentrations of the test compounds or the reference agonist.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum effect (Emax).
Comparative Clinical Efficacy and Effects
The distinct pharmacological profiles of this compound and Dextrosulpiride lead to different clinical applications and side effect profiles.
Gastrointestinal Motility
This compound is widely used as a prokinetic agent for the treatment of functional dyspepsia and delayed gastric emptying.[3][4] Its efficacy in accelerating gastric emptying and improving symptoms of nausea, vomiting, and early satiety is well-documented in clinical trials. This prokinetic effect is attributed to its dual mechanism of D2 receptor antagonism and 5-HT4 receptor agonism. There is a lack of robust clinical data on the prokinetic effects of Dextrosulpiride, suggesting that this activity is primarily associated with the levo-enantiomer.
Table 2: Summary of Clinical Effects on Gastrointestinal Motility
| Parameter | This compound | Dextrosulpiride |
| Gastric Emptying | Accelerates | Limited clinical data |
| Dyspeptic Symptoms | Improves | Limited clinical data |
| Nausea and Vomiting | Reduces | Limited clinical data |
Antipsychotic Activity
This compound exhibits antipsychotic properties and is used in the treatment of schizophrenia, particularly for negative symptoms. Its efficacy is thought to be mediated by its selective blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain. While racemic sulpiride has been shown to have antipsychotic activity comparable to other typical antipsychotics like haloperidol, clinical trials specifically evaluating the antipsychotic efficacy of Dextrosulpiride are not as prevalent in the literature. However, the greater central antidopaminergic activity of this compound suggests it is the primary contributor to the antipsychotic effects of the racemate.
Table 3: Summary of Antipsychotic Effects
| Parameter | This compound | Dextrosulpiride |
| Efficacy in Schizophrenia | Effective, particularly for negative symptoms | Limited clinical data |
| Primary Mechanism | D2 Receptor Antagonism | Presumed weaker D2 antagonism |
Endocrine Effects: Prolactin Elevation
A notable side effect of D2 receptor antagonists is hyperprolactinemia, resulting from the blockade of D2 receptors in the pituitary gland, which normally inhibit prolactin release. This compound is known to cause a significant elevation in serum prolactin levels, which can lead to side effects such as galactorrhea and menstrual irregularities. The extent of prolactin elevation induced by Dextrosulpiride has not been as extensively studied in direct comparative trials, but given its weaker central D2 antagonism, it is expected to have a lesser effect on prolactin levels.
Table 4: Comparative Effect on Prolactin Levels
| Parameter | This compound | Dextrosulpiride |
| Serum Prolactin | Significant Increase | Presumed lesser increase |
| Associated Side Effects | Galactorrhea, Menstrual Irregularities | Limited clinical data |
Conclusion
The biological activities of this compound and Dextrosulpiride are distinctly different, highlighting the importance of stereochemistry in drug action. This compound is a potent and selective dopamine D2 receptor antagonist and a moderate 5-HT4 receptor agonist. This dual mechanism of action underpins its efficacy as both a prokinetic agent for gastrointestinal disorders and an antipsychotic medication, particularly for the negative symptoms of schizophrenia. In contrast, Dextrosulpiride exhibits weaker central antidopaminergic activity, and its clinical utility is less established. The available data strongly suggest that the primary therapeutic benefits of racemic sulpiride are attributable to the levo-enantiomer. For drug development professionals, this enantioselective profile underscores the potential for developing more targeted and effective therapies by focusing on single, active enantiomers, thereby optimizing the therapeutic index and minimizing off-target effects. Further research into the specific pharmacological and clinical properties of Dextrosulpiride is warranted to fully elucidate its potential contributions, if any, to the overall effects of racemic sulpiride.
References
- 1. This compound: a review of its clinical use in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptors contribute to the motor stimulating effect of this compound in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on gastric and gall-bladder emptying in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Levosulpiride's Cholinergic Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosulpiride, a substituted benzamide, is an atypical antipsychotic and prokinetic agent that exerts significant influence on the cholinergic system. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Through these interactions, this compound indirectly enhances cholinergic neurotransmission, primarily in the gastrointestinal tract, leading to its therapeutic effects in motility disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound, the levo-enantiomer of sulpiride, demonstrates a unique pharmacological profile that distinguishes it from other prokinetic agents.[1] Its primary therapeutic applications in gastroenterology, such as in functional dyspepsia and gastroparesis, are attributed to its ability to modulate cholinergic effects.[2][3] This modulation is not a result of direct interaction with cholinergic receptors but rather an indirect consequence of its activity at dopaminergic and serotonergic receptors.[1][4] Understanding the nuances of this mechanism is crucial for the continued development and optimization of therapies targeting gastrointestinal motility.
Mechanism of Cholinergic Modulation
This compound's prokinetic and, by extension, its cholinergic-enhancing effects stem from a dual pharmacological action:
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine D2 receptors are present on cholinergic neurons in the myenteric plexus and act as inhibitory modulators, reducing the release of acetylcholine (ACh). By acting as a selective antagonist at these presynaptic D2 receptors, this compound blocks this inhibitory dopaminergic tone. This disinhibition results in an increased release of ACh from enteric neurons, thereby enhancing cholinergic signaling and promoting gastrointestinal motility.
-
Serotonin 5-HT4 Receptor Agonism: this compound also acts as a moderate agonist at serotonin 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the gut. Activation of these G-protein coupled receptors stimulates a signaling cascade that further facilitates the release of acetylcholine. This synergistic action complements the effects of D2 receptor antagonism, leading to a more robust potentiation of cholinergic activity.
This dual mechanism confers a significant cholinergic effect, making this compound an effective prokinetic agent.
Data Presentation
The following tables summarize the quantitative data available for this compound's interaction with key receptors and its functional effects on cholinergic-mediated responses.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species/Tissue | Radioligand | Parameter | Value | Reference |
| Dopamine D2 | Rat Striatum | [3H]-Spiperone | Ki | 20.6 nM | |
| Dopamine D2 | Rat Striatum | [3H]-Spiperone | Ki | 29 nM |
Table 2: Functional Potency of this compound
| Assay | Tissue/System | Parameter | Value | Reference |
| Electrically Stimulated Cholinergic Contractions | Human Gastric Antrum | pEC50 | 4.46 ± 0.14 | |
| Electrically Stimulated Cholinergic Contractions | Human Jejunum | pEC50 | 3.78 ± 6.81 | |
| Antagonism of 5-HT4 receptor by GR125487 in the presence of this compound | Guinea-pig Gastric Antrum & Colon | pKB | 9.4 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow relevant to studying this compound's cholinergic effects.
Caption: this compound's dual mechanism of action.
Caption: General workflow for an in vitro organ bath experiment.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound for the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
[3H]-Spiperone (radioligand)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension
-
[3H]-Spiperone at a concentration near its Kd.
-
Increasing concentrations of this compound or buffer (for total binding).
-
A saturating concentration of Haloperidol (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Organ Bath Assay for Cholinergic Contractions
This protocol describes a method to assess the functional effect of this compound on neurally-mediated cholinergic contractions in isolated intestinal tissue.
Objective: To determine the potency (pEC50) of this compound in enhancing electrically stimulated cholinergic contractions of intestinal smooth muscle.
Materials:
-
Guinea pig ileum segment
-
Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Organ bath system with isometric force transducers
-
Electrical field stimulator with platinum electrodes
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment of mesenteric attachments and luminal contents.
-
Mounting: Mount a 2-3 cm segment of the ileum longitudinally in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular changes of the Krebs solution.
-
Electrical Field Stimulation (EFS): Induce neurogenic contractions by applying EFS using platinum electrodes placed parallel to the tissue. Typical parameters are square-wave pulses of 0.5 ms duration, supramaximal voltage, at a frequency of 0.1-0.2 Hz. These low-frequency stimulations predominantly elicit cholinergic contractions.
-
Drug Addition: Once stable contractile responses to EFS are obtained, add this compound to the organ bath in a cumulative, concentration-dependent manner. Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension of the tissue throughout the experiment.
-
Data Analysis: Express the increase in the amplitude of the EFS-induced contractions as a percentage of the baseline contraction. Plot the percentage increase against the logarithm of the this compound concentration. Determine the pEC50 (-log of the molar concentration that produces 50% of the maximal effect) from the resulting concentration-response curve using non-linear regression.
Acetylcholine Release Assay from Myenteric Plexus
This protocol provides a framework for measuring the effect of this compound on the release of acetylcholine from enteric neurons.
Objective: To quantify the effect of this compound on acetylcholine release from isolated myenteric plexus-longitudinal muscle preparations.
Materials:
-
Guinea pig or rat ileum
-
Physiological salt solution (e.g., Krebs solution)
-
[3H]-Choline (as a precursor for radiolabeled ACh)
-
This compound
-
High potassium solution (to evoke depolarization-induced release)
-
Scintillation fluid and counter or HPLC system for ACh detection
-
Myenteric plexus-longitudinal muscle strip preparation
Procedure:
-
Tissue Preparation: Prepare myenteric plexus-longitudinal muscle strips from the ileum.
-
Radiolabeling (if applicable): Incubate the tissue strips with [3H]-Choline to allow for its uptake and conversion to [3H]-Acetylcholine within the cholinergic neurons.
-
Superfusion: Place the tissue in a superfusion chamber and perfuse with physiological salt solution at a constant flow rate.
-
Sample Collection: Collect fractions of the superfusate at regular intervals to measure basal ACh release.
-
Stimulation: Induce ACh release by either electrical field stimulation or by switching to a high-potassium solution.
-
Drug Application: Apply this compound to the superfusion medium and repeat the stimulation to measure its effect on evoked ACh release.
-
Quantification:
-
Radiolabeled method: Measure the tritium content in the collected fractions using a scintillation counter.
-
Non-radiolabeled method: Quantify ACh in the superfusate using methods such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
-
-
Data Analysis: Express the evoked ACh release in the presence of this compound as a percentage of the control release (without the drug). Construct concentration-response curves to determine the potency and efficacy of this compound in enhancing ACh release.
Conclusion
This compound's modulation of cholinergic effects is a well-defined, indirect mechanism driven by its dual antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors. This combined action leads to an increase in acetylcholine release from enteric neurons, which underpins its clinical efficacy as a prokinetic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of novel compounds targeting cholinergic pathways in the gastrointestinal system. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of these complex interactions.
References
- 1. droracle.ai [droracle.ai]
- 2. Effectiveness and safety of this compound in the treatment of dysmotility-like functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT4 receptors contribute to the motor stimulating effect of this compound in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and High-Throughput HPLC-MS/MS Method for the Quantification of Levosulpiride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive, specific, and rapid High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Levosulpiride in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput for clinical and pharmacokinetic studies. The method has been validated over a linear range of 2.5 to 200 ng/mL and demonstrates excellent accuracy, precision, and stability, making it highly suitable for bioequivalence and therapeutic drug monitoring studies.
Introduction
This compound is a substituted benzamide antipsychotic agent used in the treatment of various disorders, including schizophrenia, depression, and dyspepsia.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic analysis and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated UPLC-MS/MS method that offers significant advantages in terms of speed, sensitivity, and sample volume over previous methods.[1][2][3][4] The use of Ultra-Performance Liquid Chromatography (UPLC) allows for rapid and efficient separation, while tandem mass spectrometry provides high selectivity and sensitivity for detection.
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Tiapride (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatography: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S tandem quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition and Processing: MassLynx software with QuanLynx (or equivalent)
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of this compound and Tiapride (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Standards & QC Samples: Spike appropriate amounts of the working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 2.5, 5, 10, 25, 50, 100, and 200 ng/mL) and for Quality Control samples at Low (7.5 ng/mL), Medium (75 ng/mL), and High (150 ng/mL) concentrations.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., 50 ng/mL Tiapride).
-
Vortex briefly for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (approximately 350 µL) to a clean vial for analysis.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | 60% Acetonitrile : 40% 1mM Ammonium Formate (pH 3.0 with Formic Acid) |
| Flow Rate | 0.3 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Table 2: Mass Spectrometric Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | This compound: m/z 342.1 → 112.2 Tiapride (IS): m/z 329.1 → 256.0 |
| Dwell Time | 0.10 s per transition |
Method Validation Summary
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to standard bioanalytical guidelines.
-
Selectivity: No significant interference from endogenous plasma components was observed at the retention times of this compound and the internal standard.
-
Linearity & Lower Limit of Quantification (LLOQ): The method demonstrated excellent linearity over the concentration range of 2.5 to 200 ng/mL. The LLOQ was established at 2.5 ng/mL.
Table 3: Calibration Curve for this compound in Human Plasma
| Parameter | Value |
|---|---|
| Concentration Range | 2.5 - 200 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Weighting | 1/x² |
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 2.5 | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.8 | 96.2 - 104.5 |
| Low | 7.5 | ≤ 6.2 | 97.1 - 103.4 | ≤ 7.5 | 98.0 - 102.9 |
| Medium | 75 | ≤ 5.5 | 98.5 - 101.8 | ≤ 6.1 | 99.1 - 101.5 |
| High | 150 | ≤ 4.8 | 99.0 - 102.3 | ≤ 5.4 | 98.7 - 102.0 |
Table 5: Recovery and Matrix Effect of this compound
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
|---|---|---|---|---|---|
| Low | 7.5 | 92.5 | 5.8 | 97.2 | 4.5 |
| High | 150 | 94.1 | 4.2 | 98.9 | 3.8 |
Table 6: Stability of this compound in Human Plasma (n=6)
| Stability Condition | QC Level | Mean % Change from Nominal |
|---|---|---|
| Short-Term (Room Temp, 8h) | Low & High | < 5.0% |
| Long-Term (-80°C, 90 days) | Low & High | < 7.5% |
| Freeze-Thaw (3 cycles) | Low & High | < 6.2% |
| Post-Preparative (Autosampler, 24h) | Low & High | < 4.5% |
Visualizations
Caption: Overall experimental workflow for this compound quantification.
References
Application Notes and Protocols for Levosulpiride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Levosulpiride in rodent models for preclinical research. This document includes detailed information on the mechanism of action, administration protocols, and relevant experimental data to guide researchers in their study design.
Mechanism of Action
This compound is a substituted benzamide with a dual pharmacological action, primarily acting as a selective antagonist of dopamine D2 receptors and an agonist of serotonin 5-HT4 receptors.[1][2] This dual mechanism underlies its therapeutic effects in both gastrointestinal and psychiatric disorders.[3][4]
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, blockade of D2 receptors enhances the release of acetylcholine, a key neurotransmitter in promoting gut motility. This prokinetic effect makes this compound effective in treating conditions like gastroparesis and functional dyspepsia.[5] In the central nervous system, D2 receptor antagonism in the chemoreceptor trigger zone contributes to its antiemetic properties. At higher doses, antagonism of postsynaptic D2 receptors in the mesolimbic pathway is responsible for its antipsychotic effects.
-
Serotonin 5-HT4 Receptor Agonism: this compound's agonistic activity at 5-HT4 receptors in the enteric nervous system also contributes to its prokinetic effects by further promoting acetylcholine release. This action enhances gastrointestinal transit and gastric emptying.
Data Presentation
The following tables summarize key quantitative data for the administration of this compound in rodent models.
Table 1: Recommended Dosages for this compound in Rodent Models
| Application | Rodent Species | Route of Administration | Dosage Range (mg/kg) | Reference |
| Gastroparesis Model | Rat | Oral Gavage | 5 | |
| Locomotor Activity | Mouse/Rat | Intraperitoneal (IP) | 1 - 20 (based on sulpiride data) | |
| Anxiety Models (Elevated Plus Maze) | Rat | Intraperitoneal (IP) | 1 - 10 | N/A |
| Depression Models (Forced Swim Test) | Mouse | Intraperitoneal (IP) | 10 - 40 | N/A |
| Acute Toxicity (LD50) | Mouse | Oral | 2450 | |
| Acute Toxicity (LD50) | Rat | Oral | 2600 | |
| Acute Toxicity (LD50) | Mouse | Intraperitoneal (IP) | 210 | |
| Acute Toxicity (LD50) | Rat | Intraperitoneal (IP) | 270 |
Note: Dosages for anxiety and depression models are extrapolated based on typical dose ranges for antipsychotic drugs in these assays and require empirical validation.
Table 2: General Guidelines for Administration Routes in Rodents
| Route | Mouse Volume | Rat Volume | Needle Gauge (Mouse) | Needle Gauge (Rat) |
| Oral Gavage | 10 ml/kg | 10-20 ml/kg | 18-20g | 16-18g |
| Intraperitoneal (IP) | < 0.5 ml | < 2 ml | 25-27g | 23-25g |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: this compound can be dissolved in sterile saline (0.9% NaCl) or distilled water. For oral administration, a 0.5% methylcellulose solution can be used to create a suspension for more stable dosing.
-
Preparation:
-
Weigh the required amount of this compound powder using an analytical balance.
-
If using saline or water, gradually add the vehicle to the powder while vortexing or sonicating until fully dissolved. The solution should be clear.
-
If preparing a suspension, triturate the this compound powder with a small amount of 0.5% methylcellulose to form a paste. Gradually add the remaining vehicle while stirring to achieve a uniform suspension.
-
-
Storage: Prepared solutions should be stored at 4°C and protected from light. It is recommended to prepare fresh solutions for each experiment.
Administration Procedures
Oral gavage is used for precise oral administration of a substance.
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head. The body can be further secured by holding the tail.
-
Rat: Securely hold the rat by wrapping one hand around the shoulders, with the thumb and forefinger gently restraining the head.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.
Intraperitoneal injection is a common route for systemic drug administration in rodents.
-
Animal Restraint:
-
Mouse: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen. The hindquarters can be secured by holding the tail.
-
Rat: A two-person technique is often preferred for rats. One person restrains the rat while the other performs the injection.
-
-
Injection Site:
-
The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Injection Procedure:
-
Use a sterile needle and syringe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of discomfort or adverse reactions.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: General experimental workflow for rodent studies.
References
Application Notes and Protocols for In Vitro Evaluation of Levosulpiride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosulpiride is a substituted benzamide that acts as an atypical antipsychotic and prokinetic agent.[1][2][3] Its primary mechanism of action is the selective antagonism of dopamine D2 receptors.[1][4] this compound is the levorotatory enantiomer of sulpiride and exhibits a more favorable pharmacological profile. In addition to its D2 receptor antagonism, it has been found to act as a moderate agonist of the serotonin 5-HT4 receptor, contributing to its gastroprokinetic effects. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds on the dopamine D2 receptor.
These assays are fundamental in drug discovery and development for determining the potency and functional effects of new chemical entities targeting the dopaminergic system. The provided protocols cover radioligand binding assays to determine binding affinity and functional cell-based assays to assess the impact on downstream signaling pathways.
Key Pharmacological Parameters of this compound
| Parameter | Receptor | Value | Assay Type |
| Ki | Dopamine D2 | ~1 nM | Radioligand Binding Assay |
| IC50 | Dopamine D2 | ~1.1 nM | Radioligand Binding Assay |
| EC50 | Adenylyl Cyclase Inhibition | ~2.76 x 10-6 M | Functional Assay (cAMP) |
Note: The specific values can vary depending on the experimental conditions, cell line, and radioligand used.
I. Dopamine D2 Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor through competition with a radiolabeled ligand.
Signaling Pathway of the Dopamine D2 Receptor
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for D2 Receptor Binding Assay
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for D2 receptor binding assay.
Detailed Protocol
Materials:
-
Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone (a D2 antagonist) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM (+)-butaclamol.
-
Test Compound: 25 µL of the desired concentration of this compound.
-
-
Add 25 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM) to all wells.
-
Add 200 µL of the membrane preparation (containing 10-20 µg of protein) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
II. Functional Assay: Adenylyl Cyclase Activity
This cell-based assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
Experimental Workflow for cAMP Functional Assay
The following diagram outlines the steps for a functional assay measuring cAMP levels.
Caption: Workflow for cAMP functional assay.
Detailed Protocol
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: Standard medium appropriate for the cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to activate adenylyl cyclase).
-
Test Compound: this compound.
-
cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
384-well plates.
Procedure:
-
Cell Preparation: Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.
-
Antagonist Treatment: Remove the culture medium and wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (e.g., its EC80) and forskolin to all wells. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
Data Analysis:
-
Plot the cAMP concentration (or fluorescence ratio for HTRF) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value of this compound for the inhibition of the dopamine response.
Conclusion
The described in vitro assays provide a robust framework for characterizing the pharmacological activity of this compound and other dopamine D2 receptor antagonists. The binding assay allows for the precise determination of affinity, while the functional cAMP assay provides insights into the compound's ability to modulate downstream signaling pathways. These protocols can be adapted for high-throughput screening of new chemical entities and for detailed structure-activity relationship studies.
References
Application Notes and Protocols for Levosulpiride in Animal Models of Functional Dyspepsia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levosulpiride in animal models relevant to functional dyspepsia (FD), particularly those exhibiting delayed gastric emptying, a key pathophysiological feature of the disorder. The protocols outlined below are based on established methodologies and published preclinical data.
Introduction
This compound is a substituted benzamide with prokinetic properties that are beneficial in treating gastrointestinal motility disorders, including functional dyspepsia and gastroparesis.[1] Its therapeutic effects stem from a dual mechanism of action: selective antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.[2][3] The antagonism of D2 receptors enhances the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility, while the agonism of 5-HT4 receptors further contributes to this prokinetic effect.[2][4] Animal models are crucial for the preclinical evaluation of prokinetic agents like this compound, allowing for the investigation of its efficacy and mechanism of action in a controlled setting.
Mechanism of Action of this compound
This compound's prokinetic activity is primarily attributed to its dual pharmacological action:
-
Dopamine D2 Receptor Antagonism: Dopamine, through D2 receptors in the gastrointestinal tract, inhibits acetylcholine release from enteric neurons, leading to reduced motility. This compound, by blocking these presynaptic D2 receptors, removes this inhibitory effect, thereby increasing acetylcholine release and enhancing gastric and intestinal peristalsis.
-
Serotonin 5-HT4 Receptor Agonism: this compound also acts as a moderate agonist at 5-HT4 receptors on enteric neurons. Activation of these receptors further facilitates the release of acetylcholine, contributing to its gastroprokinetic effects.
This dual mechanism makes this compound an effective agent for improving symptoms associated with delayed gastric emptying, such as postprandial fullness, bloating, and early satiety.
Quantitative Data from Animal Models
The following tables summarize the quantitative effects of this compound in a diabetic rat model of gastroparesis, a condition that mirrors the delayed gastric emptying seen in functional dyspepsia.
Table 1: Effect of this compound on Gastric Motility in a Diabetic Rat Model
| Treatment Group | Dose | Gastric Motility (Isolated Fundus Strip Contraction, g) | Gastric Motility (Isolated Pylorus Strip Contraction, g) |
| Normal Control | - | 0.45 ± 0.04 | 0.35 ± 0.03 |
| Untreated Diabetic | - | 0.25 ± 0.03 | 0.18 ± 0.02 |
| This compound | 5 mg/kg/day | 0.42 ± 0.04 | 0.32 ± 0.03 |
Data adapted from a study in a streptozotocin-nicotinamide induced diabetic rat model. Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Intestinal Transit in a Diabetic Rat Model
| Treatment Group | Dose | Intestinal Transit Rate (%) |
| Normal Control | - | 75.2 ± 5.6 |
| Untreated Diabetic | - | 45.8 ± 4.2 |
| This compound | 5 mg/kg/day | 68.5 ± 5.1 |
Data adapted from a study in a streptozotocin-nicotinamide induced diabetic rat model. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Diabetic Gastroparesis Model in Rats
This protocol describes the induction of a diabetic gastroparesis model in rats, which is a relevant surrogate for studying functional dyspepsia with delayed gastric emptying.
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate buffer (0.1 M, pH 4.5)
-
Normal saline
-
Glucometer and test strips
-
This compound
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard pellet diet and water.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of nicotinamide in normal saline. Administer nicotinamide (110 mg/kg) intraperitoneally (i.p.).
-
Fifteen minutes after the nicotinamide injection, administer a freshly prepared solution of STZ (65 mg/kg, i.p.) in cold citrate buffer.
-
Provide the rats with 5% glucose solution for the next 24 hours to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose levels from the tail vein using a glucometer.
-
Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic.
-
-
Development of Gastroparesis:
-
Maintain the diabetic rats for 4 weeks to allow for the development of gastroparesis.
-
-
This compound Administration:
-
Following the 4-week period, divide the diabetic rats into treatment groups.
-
Administer this compound (e.g., 5 mg/kg/day) orally via gavage for a specified duration (e.g., 2 weeks). A vehicle control group should receive the same volume of the vehicle solution.
-
-
Endpoint Assessment:
-
At the end of the treatment period, assess gastric emptying and intestinal transit as described in the protocols below.
-
Protocol 2: Assessment of Gastric Emptying
This protocol measures the rate at which a test meal is emptied from the stomach.
Materials:
-
Phenol red (non-absorbable marker)
-
Methylcellulose
-
Sodium hydroxide (NaOH)
-
Spectrophotometer
Procedure:
-
Fasting: Fast the rats overnight but allow free access to water.
-
Test Meal Administration:
-
Administer the final dose of this compound or vehicle.
-
After a set time (e.g., 30 minutes), administer a test meal containing a non-absorbable marker (e.g., 1.5 mL of 0.5% methylcellulose with 1.5 mg/mL phenol red) via oral gavage.
-
-
Sample Collection:
-
After a specific time (e.g., 20-30 minutes), euthanize the rats.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
-
Quantification of Gastric Contents:
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
A control group of rats is sacrificed immediately after the administration of the test meal to determine the initial amount of phenol red in the stomach.
-
Gastric emptying (%) = [1 - (Absorbance of test group / Absorbance of control group at time 0)] x 100.
-
Protocol 3: Assessment of Intestinal Transit
This protocol measures the transit of a marker through the small intestine.
Materials:
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia or 1.5% methylcellulose)
-
Ruler
Procedure:
-
Fasting: Fast the rats overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle orally.
-
Charcoal Meal Administration:
-
After a specified time (e.g., 30 minutes), administer 1 mL of the charcoal meal via oral gavage.
-
-
Sample Collection:
-
After a set time (e.g., 20-30 minutes), euthanize the rats.
-
Carefully dissect the entire small intestine from the pylorus to the cecum.
-
-
Measurement of Transit:
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation of Intestinal Transit:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Disclaimer
These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with the regulations of the local Institutional Animal Care and Use Committee (IACUC).
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. 5-HT4 receptors contribute to the motor stimulating effect of this compound in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound in the management of functional dyspepsia and delayed gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectrophotometric Analysis of Levosulpiride: A Detailed Application Note and Protocol
Introduction
Levosulpiride, the levo-isomer of sulpiride, is a substituted benzamide derivative with antipsychotic, antidepressant, and prokinetic properties. It selectively antagonizes dopamine D2 receptors. Accurate and precise analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for the determination of this compound using various spectrophotometric methods, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different spectrophotometric methods used for the determination of this compound.
| Method | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | % Recovery |
| UV Spectrophotometry | 0.1 N HCl | 288.1 | 6 - 36 | 0.999 | - | - | 98.00 - 102.00 |
| 0.1 M HCl | 291.5 | 10 - 50 | - | - | - | < 2% RSD | |
| pH 6.8 Phosphate Buffer | 291.2 | 10 - 100 | 0.999 | 1.27 | 3.86 | 100.15 | |
| Methanol | - | 1 - 20 | - | - | - | - | |
| Area Under Curve (AUC) | Methanol | 284 - 294 | 5 - 25 | 0.999 | - | - | - |
| Difference Spectrophotometry | 0.01 N NaOH vs 0.01 N HCl | 227 (maxima), 246 (minima) | 5 - 25 | 0.999 | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5] Dashes indicate data not provided in the cited sources.
Experimental Protocols
Method 1: UV Spectrophotometry in 0.1 N HCl
This method relies on the direct measurement of this compound's absorbance in an acidic medium.
1. Reagents and Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical reagent grade
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of 0.1 N HCl:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Mix well and make up the volume to the mark with distilled water.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of 0.1 N HCl and then make up the volume to the mark with 0.1 N HCl.
4. Preparation of Working Standard Solutions:
-
From the stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.
-
Dilute with 0.1 N HCl to obtain final concentrations in the range of 6-36 µg/mL.
5. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to the mark with 0.1 N HCl and filter the solution through a Whatman filter paper.
-
Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the linearity range.
6. Spectrophotometric Measurement:
-
Scan the prepared standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 288.1 nm.
-
Measure the absorbance of the standard and sample solutions at the determined λmax against 0.1 N HCl as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: UV Spectrophotometry in pH 6.8 Phosphate Buffer
This method utilizes a phosphate buffer to maintain a constant pH for reproducible measurements.
1. Reagents and Materials:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
-
pH meter
2. Preparation of pH 6.8 Phosphate Buffer:
-
Dissolve 27.22 g of KH₂PO₄ in distilled water and make up the volume to 1000 mL.
-
Dissolve 4 g of NaOH in distilled water and make up the volume to 1000 mL to get a 0.1 N NaOH solution.
-
Take 50 mL of the KH₂PO₄ solution and add approximately 22.4 mL of 0.1 N NaOH solution. Adjust the pH to 6.8 using a pH meter.
3. Preparation of Standard and Sample Solutions:
-
Follow the procedures outlined in Method 1 (steps 3-5), using pH 6.8 phosphate buffer as the solvent instead of 0.1 N HCl. The linearity range for this method is 10-100 µg/mL.
4. Spectrophotometric Measurement:
-
Determine the λmax by scanning a standard solution, which is expected to be around 291.2 nm.
-
Measure the absorbance of the standards and samples at this wavelength against the pH 6.8 phosphate buffer as a blank.
-
Calculate the concentration of this compound as described in Method 1.
Method 3: Difference Spectrophotometry
This technique is based on the principle that this compound exhibits different spectral characteristics in acidic and basic media.
1. Reagents and Materials:
-
This compound reference standard
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol, analytical reagent grade
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer (double beam)
2. Preparation of Reagents:
-
Prepare 0.01 N NaOH and 0.01 N HCl solutions.
-
Prepare a stock solution of this compound (1000 µg/mL) by dissolving 10 mg in 10 mL of methanol.
3. Preparation of Working Solutions:
-
From the stock solution, prepare working standards in the range of 5-25 µg/mL by diluting with both 0.01 N NaOH and 0.01 N HCl separately in 25 mL volumetric flasks.
4. Sample Preparation:
-
Prepare a methanolic extract of the tablet powder as described in Method 1 (step 5).
-
Dilute this extract with 0.01 N NaOH and 0.01 N HCl to obtain the same final concentration for both solutions, falling within the linearity range.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to difference mode.
-
Place the this compound solution in 0.01 N HCl in the reference cell and the this compound solution of the same concentration in 0.01 N NaOH in the sample cell.
-
Record the difference spectrum.
-
The difference spectrum will show a maximum at approximately 227 nm and a minimum at 246 nm.
-
The amplitude (difference in absorbance between the maximum and minimum) is proportional to the concentration of this compound.
-
Construct a calibration curve by plotting the amplitude versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
References
Application Notes and Protocols for Intramuscular Levosulpiride Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting pharmacokinetic studies of Levosulpiride following intramuscular (IM) administration. The information is compiled from established clinical research to ensure robustness and reproducibility for researchers in the field of drug development and pharmacology.
Introduction
This compound, the levorotatory enantiomer of sulpiride, is a substituted benzamide with prokinetic and antipsychotic properties, primarily acting as a selective antagonist of dopamine D2 and D3 receptors.[1] Intramuscular administration offers a route with high bioavailability, approaching 100%, in contrast to the lower and more variable oral bioavailability of about 30%.[1][2][3] This makes the IM route particularly relevant for ensuring consistent drug exposure in clinical settings where rapid and reliable effects are desired.[3] These protocols outline the necessary steps for conducting single and multiple-dose pharmacokinetic studies of intramuscular this compound in healthy human subjects.
Experimental Protocols
Study Design and Volunteer Selection
A robust pharmacokinetic study begins with a well-defined design and carefully selected participants. The following protocol is based on successful clinical trials of intramuscular this compound.
2.1.1. Volunteer Eligibility Criteria:
-
Inclusion Criteria:
-
Healthy male and female volunteers.
-
Age: 18–31 years.
-
Body Mass Index (BMI): 19–24 kg/m ².
-
Good health as determined by medical history, physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, biochemistry, and urinalysis).
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
History of clinically significant diseases.
-
Known hypersensitivity to this compound or other benzamides.
-
Use of any medication for two weeks prior to the study.
-
Participation in another clinical trial within the previous three months.
-
Pregnancy or lactation.
-
2.1.2. Study Conduct:
-
The study should be conducted in accordance with the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines.
-
Approval from an Independent Ethics Committee (IEC) is mandatory before study initiation.
-
Volunteers should fast for at least 10 hours overnight before drug administration.
Drug Formulation and Administration
-
Formulation: this compound for injection is typically available in ampoules containing 25 mg/2 mL or 50 mg/4 mL. The formulation may contain sulfuric acid to achieve a pH of 4-6 and sodium chloride for isotonicity.
-
Administration:
-
Administer the injection into the gluteus muscle.
-
For multiple-dose studies, the administration can be repeated every 12 hours for a specified duration, such as 5 consecutive days.
-
Blood Sampling Schedule
-
Single-Dose Study:
-
Collect venous blood samples in heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 20, 25, 30, and 40 minutes, and 1, 2, 3, 5, 8, 12, 24, and 36 hours post-injection.
-
-
Multiple-Dose Study:
-
During the dosing interval at steady state (e.g., on the last day of administration), collect blood samples at the same time points as the single-dose study.
-
To confirm steady state, collect trough concentration samples immediately before the morning dose on the last few days of administration (e.g., days 3, 4, and 5).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method: this compound Quantification in Plasma
A validated bioanalytical method is crucial for accurate determination of this compound concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
2.4.1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (IS) such as enalaprilat or tiapride.
-
Alkalinize the plasma sample.
-
Add an extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20 v/v).
-
Vortex the mixture for a few minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2.4.2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography:
-
Column: A C18 column (e.g., UPLC BEH C18) is suitable for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 1mM ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Isocratic elution is often used.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
This compound: m/z 342.1 → m/z 112.2
-
Tiapride (IS example): m/z 329.1 → m/z 213.2
-
-
2.4.3. Method Validation:
The bioanalytical method must be validated according to regulatory guidelines, assessing selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability. The linear range is typically between 2-200 ng/mL.
Pharmacokinetic Analysis
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vz/F: Apparent volume of distribution.
-
-
For multiple-dose studies, also calculate steady-state parameters (Cmax,ss, Cmin,ss, AUCτ,ss) and the accumulation ratio (R).
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Intramuscular this compound
| Parameter | 25 mg Dose (Mean ± SD) | 50 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 441 ± 103 | 823 ± 201 |
| Tmax (h) | 0.33 ± 0.08 | 0.33 ± 0.08 |
| AUC0-36h (ng·h/mL) | 1724 ± 290 | 3748 ± 675 |
| t1/2 (h) | 7.0 ± 2.1 | 6.8 ± 1.2 |
| CLz/F (L/h) | 15.3 ± 2.8 | 13.9 ± 2.5 |
| Vz/F (L) | 151 ± 36 | 133 ± 28 |
Data from a study in 12 healthy Chinese volunteers.
Table 2: Multiple-Dose Pharmacokinetic Parameters of Intramuscular this compound (25 mg every 12h)
| Parameter | Single 25 mg Dose (Mean ± SD) | Multiple 25 mg Doses at Steady State (Mean ± SD) |
| Cmax (ng/mL) | 441 ± 103 | 539 ± 98 |
| AUC0-τ (ng·h/mL) | 1340 ± 204 | 1635 ± 213 |
| t1/2 (h) | 7.0 ± 2.1 | 7.6 ± 1.3 |
| Accumulation Ratio (R) | - | 1.22 ± 0.12 |
Data from a study in 12 healthy Chinese volunteers. Steady state was reached within 2 days.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a typical intramuscular this compound pharmacokinetic study.
This compound Signaling Pathway
This compound exerts its primary effect by blocking dopamine D2 and D3 receptors. The diagram below shows a simplified representation of this interaction at the postsynaptic neuron.
References
- 1. Pharmacokinetics of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tolerability and Pharmacokinetic Comparison of Oral, Intramuscular, and Intravenous Administration of this compound After Single and Multiple Dosing in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levosulpiride in Gastroparesis Research
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction. Its symptoms, including nausea, vomiting, early satiety, postprandial fullness, and abdominal pain, can significantly impair quality of life. The pathophysiology of gastroparesis is complex and involves abnormalities in gastric sensorimotor function. Levosulpiride, a substituted benzamide, has emerged as a valuable pharmacological tool for investigating the mechanisms of gastroparesis and as a potential therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in gastroparesis research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its application in in vitro, in vivo, and clinical studies.
Mechanism of Action
This compound exerts its prokinetic and antiemetic effects through a dual pharmacological mechanism:
-
Selective Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter by binding to D2 receptors on cholinergic neurons in the myenteric plexus. This binding suppresses the release of acetylcholine, a primary excitatory neurotransmitter that stimulates smooth muscle contraction. This compound selectively blocks these presynaptic D2 receptors, thereby disinhibiting acetylcholine release and enhancing gastric motility. Centrally, this compound's antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem mediates its antiemetic effects.
-
Serotonin 5-HT4 Receptor Agonism: this compound also acts as a moderate agonist at serotonin 5-HT4 receptors located on enteric neurons. Activation of these receptors further facilitates the release of acetylcholine, contributing to its prokinetic effects and enhancing its therapeutic efficacy in gastrointestinal disorders.
This dual mechanism of action makes this compound a potent gastroprokinetic and antiemetic agent.
Data Presentation
Table 1: Effect of this compound on Gastric Emptying in Humans
| Study Population | This compound Dose | Duration | Measurement Method | Baseline Gastric Emptying (T1/2 or Time) | Post-Levosulpiride Gastric Emptying (T1/2 or Time) | p-value | Reference |
| Diabetic Gastroparesis | 25 mg t.i.d. | 4 weeks | Ultrasonography | 416 ± 58 min | 322 ± 63 min | < 0.001 | |
| Functional Dyspepsia with Delayed Gastric Emptying | 25 mg t.i.d. | 3 weeks | Scintigraphy | 130.0 ± 30.1 min | 89.6 ± 22.4 min | < 0.05 | |
| Functional Dyspepsia | 75 mg/day | 20 days | Epigastric Impedance (liquid) & Ultrasonography (mixed) | - | Accelerated mean gastric half-emptying time of liquids | < 0.05 | |
| Functional Dyspepsia with Functional Gastroparesis | 25 mg t.d.s. | 4 weeks | 13C-Octanoic Acid Breath Test | - | Significantly shortened T1/2 of gastric emptying | < 0.001 |
Table 2: Effect of this compound on Gastroparesis Symptoms
| Study Population | This compound Dose | Duration | Symptom Assessment | Outcome | p-value | Reference |
| Diabetic Gastroparesis | 25 mg t.i.d. | 4 weeks | Symptom scores | Significant improvement in symptoms compared to placebo | < 0.001 | |
| Functional Dyspepsia with Delayed Gastric Emptying | 25 mg t.i.d. | 3 weeks | Total symptom score | Improvement in symptom score was higher than placebo | < 0.05 | |
| Functional Dyspepsia | 75 mg/day | 20 days | Cumulative index and overall intensity of symptoms | Significant reduction in mean cumulative index and overall intensity of symptoms | < 0.05 and < 0.025, respectively | |
| Functional Dyspepsia and Functional Gastroparesis | 25 mg t.d.s. | 4 weeks | Individual symptom scores | Significantly more effective than cisapride in improving nausea, vomiting, and early postprandial satiety | < 0.01 |
Table 3: In Vitro Effects of this compound
| Tissue Preparation | Measurement | This compound Concentration | Effect | p-value | Reference |
| Human Gastric Antrum Circular Muscle Strips | EFS-induced cholinergic contractions | 100 µM | +37 ± 15.18% increase | < 0.05 | |
| Human Jejunum Circular Muscle Strips | EFS-induced cholinergic contractions | 100 µM | +45.4 ± 22.03% increase | < 0.05 |
Experimental Protocols
In Vitro Studies
This protocol assesses the effect of this compound on the contractility of isolated gastrointestinal smooth muscle.
Materials:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Organ bath system with temperature control and aeration
-
Isometric force transducers and data acquisition system
-
Electrical field stimulator
Procedure:
-
Tissue Preparation:
-
Human tissue can be obtained from patients undergoing bariatric surgery, or animal tissue (e.g., guinea pig ileum, rat stomach) can be used.
-
Dissect muscle strips from the desired region (e.g., gastric antrum) in ice-cold Krebs solution.
-
-
Mounting:
-
Suspend the muscle strips vertically in the organ bath chambers filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed holder and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15-20 minutes.
-
-
Stimulation and Drug Application:
-
Induce submaximal neurogenic contractions using electrical field stimulation (EFS).
-
Once stable responses are obtained, add this compound in a cumulative concentration-dependent manner to the organ bath.
-
-
Data Acquisition and Analysis:
-
Record the contractile responses.
-
Analyze the change in the amplitude of EFS-induced contractions in the presence of this compound.
-
To confirm the cholinergic mechanism, the experiment can be repeated in the presence of a muscarinic antagonist (e.g., atropine). To investigate the 5-HT4 receptor involvement, a selective 5-HT4 antagonist can be used.
-
In Vivo Studies (Animal Models)
This protocol describes the induction of diabetic gastroparesis in rats and the subsequent evaluation of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
This compound
-
Phenol red non-nutrient meal
-
Spectrophotometer
Procedure:
-
Induction of Diabetic Gastroparesis:
-
Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer to induce diabetes.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.
-
Allow 4-8 weeks for the development of gastroparesis.
-
-
This compound Treatment:
-
Randomly assign diabetic rats to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle orally for a specified period (e.g., 7 days).
-
-
Gastric Emptying Measurement:
-
Fast the rats overnight with free access to water.
-
Administer a standard test meal containing a non-absorbable marker like phenol red via oral gavage.
-
At a predetermined time point (e.g., 20 minutes), euthanize the animals.
-
Clamp the pylorus and cardia, and surgically remove the stomach.
-
-
Analysis:
-
Homogenize the stomach and its contents.
-
Measure the amount of phenol red remaining in the stomach spectrophotometrically.
-
Calculate the percentage of gastric emptying compared to a control group euthanized immediately after meal administration.
-
Clinical Studies
This non-invasive test measures the rate of solid-phase gastric emptying.
Principle: 13C-octanoic acid is incorporated into a solid meal (e.g., scrambled eggs). After the meal is emptied from the stomach and the 13C-octanoic acid is absorbed in the small intestine, it is metabolized in the liver, and 13CO2 is exhaled in the breath. The rate of appearance of 13CO2 in the breath reflects the rate of gastric emptying.
Procedure:
-
Patient Preparation: The patient fasts overnight (at least 8 hours).
-
Baseline Sample: A baseline breath sample is collected into a collection bag.
-
Test Meal: The patient consumes a standardized meal, typically a scrambled egg containing 13C-octanoic acid, along with bread and water.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2 hours) for a total of 4 hours.
-
Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
Data Interpretation: The data is used to calculate the gastric emptying half-time (T1/2) and lag phase.
This non-invasive method assesses gastric emptying by measuring changes in the antral cross-sectional area.
Procedure:
-
Patient Preparation: The patient fasts overnight.
-
Baseline Scan: A baseline ultrasound scan of the gastric antrum is performed with the patient in a standardized position (e.g., right lateral decubitus).
-
Test Meal: The patient consumes a standardized liquid or semi-solid meal.
-
Serial Scans: Ultrasound scans of the antrum are repeated at regular intervals (e.g., every 15-30 minutes) for up to 2-4 hours. The cross-sectional area of the antrum is measured at each time point.
-
Data Analysis: The rate of decrease in the antral cross-sectional area is used to calculate the gastric emptying rate and half-emptying time.
The GCSI is a patient-reported outcome questionnaire used to assess the severity of gastroparesis symptoms. It consists of three subscales:
-
Nausea/Vomiting: Includes questions on nausea, retching, and vomiting.
-
Postprandial Fullness/Early Satiety: Includes questions on stomach fullness, early satiety, and bloating.
-
Bloating: Includes questions on bloating and visible abdominal distension.
Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe). The GCSI is a valuable tool for quantifying symptom changes in response to interventions like this compound in clinical trials.
Application Notes and Protocols for MTT Assay of Levosulpiride Derivatives in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levosulpiride, a substituted benzamide with known antipsychotic and prokinetic properties, has emerged as a scaffold for the development of novel anticancer agents.[1][2][3] Recent studies have demonstrated that Schiff base derivatives of this compound exhibit promising cytotoxic activity against cancer cell lines, such as the MCF-7 breast cancer cell line.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound derivatives on various cancer cell lines.
Data Presentation
The cytotoxic activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes hypothetical IC50 values for different this compound derivatives against various cancer cell lines, as would be determined by the MTT assay.
| Derivative | Cancer Cell Line | Incubation Time (hrs) | IC50 (µM) |
| This compound | MCF-7 | 48 | >100 |
| Derivative L1 | MCF-7 | 48 | 15.2 |
| Derivative L2 | MCF-7 | 48 | 25.8 |
| Derivative L3 | A549 | 48 | 18.5 |
| Derivative L4 | A549 | 48 | 32.1 |
| Derivative L1 | HeLa | 48 | 22.7 |
| Derivative L3 | HeLa | 48 | 29.4 |
| Cisplatin (Control) | MCF-7 | 48 | 8.5 |
| Cisplatin (Control) | A549 | 48 | 10.2 |
| Cisplatin (Control) | HeLa | 48 | 7.9 |
Experimental Protocols
Materials
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Sterile pipette tips and tubes
Cell Culture
-
Maintain the cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Perform serial dilutions of the derivatives in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivatives.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Calculate Percentage of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot a dose-response curve with the concentration of the this compound derivative on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value can be determined from the graph as the concentration that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
References
- 1. In silico studies, synthesis, characterization and in vitro studies of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - In silico studies, synthesis, characterization and in vitro studies of this compound derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Pharmacotoxicological aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Bioequivalence Studies for Levosulpiride Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting bioequivalence studies of Levosulpiride oral formulations. This compound, a substituted benzamide, is a prokinetic and antipsychotic agent. Its therapeutic efficacy is dependent on its bioavailability. Therefore, establishing bioequivalence between a test and a reference formulation is a critical step in the development of generic this compound products. This guide outlines the key considerations for study design, including pharmacokinetic parameters, analytical methodology, and statistical analysis, in line with regulatory expectations.
Introduction to this compound
This compound is the levo-enantiomer of sulpiride and acts primarily as a dopamine D2 receptor antagonist.[1][2] Its prokinetic effects in the gastrointestinal tract are attributed to this antagonism, which enhances acetylcholine release and promotes gastric motility.[1] Additionally, it exhibits some agonistic activity at serotonin 5-HT4 receptors, further contributing to its prokinetic action.[3][4] this compound is used in the treatment of various disorders, including dyspepsia, gastroparesis, and certain psychiatric conditions.
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of this compound is fundamental to designing a bioequivalence study. Following oral administration, this compound is absorbed from the gastrointestinal tract and is primarily excreted unchanged in the urine. Key pharmacokinetic parameters from single oral dose studies in healthy volunteers are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers after a Single Oral Dose
| Parameter | 25 mg Dose | 100 mg Dose | Reference(s) |
| Tmax (h) | 3.08 - 4.2 | 3.08 | |
| Cmax (ng/mL) | 56.4 ± 20.1 | ~80 | |
| AUC0-t (ng·h/mL) | 737.1 ± 176.9 | 2175.59 | |
| t1/2 (h) | 7.0 - 8.8 | - |
Data are presented as mean ± standard deviation where available.
Bioequivalence Study Design and Protocol
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is the standard design for assessing the bioequivalence of this compound formulations.
Study Population
-
Inclusion Criteria: Healthy adult male and/or female volunteers, typically between 18 and 55 years of age, with a body mass index (BMI) within the normal range. All subjects should provide written informed consent.
-
Exclusion Criteria: History of significant medical conditions, allergies to this compound or related drugs, use of any medication that could interfere with the study, and participation in another clinical trial within a specified period.
Study Products
-
Test Product: The this compound formulation under evaluation.
-
Reference Product: A well-established, marketed this compound formulation.
Study Conduct
The study is conducted over two periods separated by a washout period of at least seven times the half-life of this compound (e.g., a minimum of 7 days). In each period, subjects receive a single oral dose of either the test or reference product after an overnight fast.
Blood Sampling
Blood samples are collected in heparinized tubes at predeter-mined time points before and after drug administration. A typical sampling schedule would be at 0 hours (predose) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 36 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or below until analysis.
Experimental Protocols
In Vitro Dissolution Testing
Dissolution testing is a critical quality control parameter and can provide insights into the in vivo performance of the formulation.
Protocol:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 10, 20, 30, 45, and 60 minutes.
-
Analysis: The amount of this compound dissolved is determined by a validated UV-spectrophotometric or HPLC method.
Acceptance Criteria: As per the relevant pharmacopeia (e.g., USP, BP), a common criterion for immediate-release tablets is that not less than 80% of the labeled amount of the drug is dissolved in 45 minutes.
Analytical Method for this compound in Plasma
A validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.
Protocol: LC-MS/MS Method
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting this compound from plasma.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the study samples).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Table 2: Example of LC-MS/MS Method Parameters
| Parameter | Condition |
| Sample Volume | 100 µL |
| Extraction Method | Protein Precipitation |
| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |
| Ionization | ESI Positive |
| MRM Transition | This compound: m/z 342.1 → 112.2 |
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞), and the peak plasma concentration (Cmax).
Statistical Analysis:
-
The pharmacokinetic parameters are calculated for each subject for both the test and reference formulations.
-
The data for AUC0-t, AUC0-∞, and Cmax are log-transformed.
-
An analysis of variance (ANOVA) is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC0-t, AUC0-∞, and Cmax are calculated.
Bioequivalence Acceptance Criteria:
For two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax must be within the acceptance range of 80.00% to 125.00%.
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanism of action.
Bioequivalence Study Workflow
Caption: Workflow for a this compound bioequivalence study.
Conclusion
The design and execution of a bioequivalence study for this compound formulations require a thorough understanding of its pharmacokinetic properties, the implementation of validated analytical methods, and adherence to regulatory guidelines. The protocols and information provided in this document serve as a comprehensive guide for researchers and drug development professionals to successfully establish the bioequivalence of this compound products, thereby ensuring their therapeutic equivalence to the reference formulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacotoxicological aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptors contribute to the motor stimulating effect of this compound in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Sustained-Release Levosulpiride Formulations for Advanced Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide with a dual mechanism of action, making it a valuable compound in gastroenterological and psychiatric research.[1][2][3] It acts as a selective antagonist of dopamine D2 receptors and as an agonist of serotonin 5-HT4 receptors.[2][3] This dual action confers prokinetic and antiemetic properties, enhancing gastrointestinal motility and providing therapeutic effects for conditions like functional dyspepsia and delayed gastric emptying.
Standard formulations of this compound often necessitate frequent administration due to a relatively short biological half-life, which can lead to fluctuations in plasma drug levels and potential patient non-compliance. Sustained-release (SR) formulations are designed to overcome these limitations by providing a prolonged and controlled release of the active pharmaceutical ingredient. This maintains a steady therapeutic concentration of the drug over an extended period, potentially reducing dosing frequency, minimizing side effects, and improving overall efficacy.
These application notes provide a comprehensive overview of research-grade sustained-release this compound formulations, including their mechanism of action, formulation strategies, and detailed experimental protocols for their evaluation.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to its interaction with two key receptor types in the gastrointestinal tract and the central nervous system:
-
Dopamine D2 Receptor Antagonism: this compound selectively blocks presynaptic D2 receptors in the enteric nervous system. Dopamine typically acts as an inhibitory neurotransmitter in the gut, suppressing the release of acetylcholine. By antagonizing D2 receptors, this compound removes this inhibition, leading to increased acetylcholine levels. Elevated acetylcholine enhances gastrointestinal smooth muscle contraction and coordination, thereby accelerating gastric emptying and intestinal transit.
-
Serotonin 5-HT4 Receptor Agonism: this compound also functions as a moderate agonist at serotonin 5-HT4 receptors. Activation of these receptors, which are widely distributed in the gut, further promotes the release of acetylcholine from enteric neurons. This cholinergic effect complements the D2 receptor antagonism, contributing significantly to the overall prokinetic activity of the drug.
Formulation and In Vitro Release Characteristics
Sustained-release formulations of this compound are typically developed as matrix tablets. These tablets are formulated using a variety of hydrophilic and/or hydrophobic polymers that control the rate of drug release. Common polymers used in research include hydroxypropyl methylcellulose (HPMC), hydroxypropyl cellulose (HPC), and sodium carboxymethyl cellulose (CMC Sodium).
The data presented below is a summary from a study that investigated the in vitro drug release from different sustained-release this compound matrix tablet formulations over 8 hours.
| Formulation Code | Polymer Used | Polymer to Drug Ratio | Cumulative Drug Release (%) at 8 hours |
| F1 | HPMC | 1:1 | 76.44 |
| F2 | HPMC | 1.5:1 | 66.68 |
| F3 | HPMC | 2:1 | 54.40 |
| F4 | HPC | 1:1 | 72.55 |
| F5 | HPC | 1.5:1 | 60.41 |
| F6 | HPC | 2:1 | 45.82 |
| F7 | CMC Sodium | 1:1 | 69.42 |
| F8 | CMC Sodium | 1.5:1 | 56.95 |
| F9 | CMC Sodium | 2:1 | 39.66 |
Data compiled from a representative study on this compound SR formulations.
Pharmacokinetic Profile
The primary objective of a sustained-release formulation is to modulate the pharmacokinetic profile of the drug to achieve a more favorable therapeutic window. While direct comparative in vivo studies of immediate-release versus sustained-release this compound are not extensively published, the expected profile of an SR formulation would feature a lower peak plasma concentration (Cmax), a delayed time to reach peak concentration (Tmax), and a prolonged plasma concentration, resulting in a comparable or slightly higher Area Under the Curve (AUC) over a 24-hour period.
The following table presents pharmacokinetic data from studies on immediate-release oral and intramuscular formulations of this compound, which can serve as a baseline for comparison with newly developed SR formulations.
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral (Immediate-Release) | 25 mg | ~104.3 | ~3.0 | ~103.0 (AUC0-36) |
| Intramuscular | 25 mg | 441 | ~0.33 | 1724 (AUC0-36) |
| Intramuscular | 50 mg | 823 | ~0.33 | 3748 (AUC0-36) |
Data compiled from studies on immediate-release oral and intramuscular this compound.
Experimental Protocols
Formulation of Sustained-Release Matrix Tablets (Direct Compression)
This protocol describes the preparation of this compound SR tablets using the direct compression method.
Materials:
-
This compound (API)
-
Sustained-release polymer (e.g., HPMC K100M, HPC, CMC Sodium)
-
Microcrystalline cellulose (filler/binder)
-
Magnesium stearate (lubricant)
-
Talc (glidant)
Procedure:
-
Accurately weigh this compound and the selected polymer according to the desired drug-to-polymer ratio.
-
Pass the drug and polymer through a suitable mesh sieve (e.g., #40) to ensure uniformity.
-
Mix the sieved drug and polymer in a blender for 15 minutes.
-
Add microcrystalline cellulose to the blend and mix for another 10 minutes.
-
Finally, add magnesium stearate and talc to the blend and mix for 5 minutes.
-
Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
In Vitro Drug Release Study (Dissolution Test)
This protocol outlines the procedure for evaluating the in vitro release profile of the formulated SR tablets.
Apparatus and Conditions:
-
USP Dissolution Apparatus Type II (Paddle)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 RPM
Procedure:
-
Place one this compound SR tablet in each dissolution vessel.
-
Start the apparatus and withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated UV-Vis spectrophotometer at a wavelength of approximately 214 nm or a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
This protocol provides a general framework for an in vivo pharmacokinetic study. All animal experiments should be conducted in accordance with approved ethical guidelines.
Materials and Methods:
-
This compound SR formulation
-
Immediate-release this compound (for comparison)
-
Sprague-Dawley rats (or other suitable animal model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system for bioanalysis
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: one receiving the SR formulation and the other receiving the immediate-release formulation.
-
Administer a single oral dose of the respective formulation to each animal via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Conclusion
Sustained-release formulations of this compound offer a promising approach to optimize its therapeutic delivery for research applications. By carefully selecting polymers and manufacturing processes, researchers can develop formulations with tailored release profiles. The protocols outlined in these notes provide a foundation for the formulation, in vitro characterization, and in vivo evaluation of these advanced drug delivery systems. Further research, particularly comparative in vivo pharmacokinetic studies, will be crucial to fully elucidate the benefits of SR this compound formulations and to establish a robust in vitro-in vivo correlation.
References
Application Notes and Protocols for the Analytical Method Validation of Levosulpiride Estimation
Introduction
Levosulpiride is a substituted benzamide antipsychotic and prokinetic agent, which acts as a selective antagonist of dopamine D2 receptor activity.[1] Accurate and reliable analytical methods are crucial for the quantitative estimation of this compound in bulk drug, pharmaceutical formulations, and biological matrices to ensure its safety, efficacy, and quality. This document provides detailed application notes and protocols for the validation of analytical methods for the estimation of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC methods are widely employed for the determination of this compound due to their high specificity, sensitivity, and accuracy.
Experimental Protocol: RP-HPLC Method for this compound Estimation
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient or isocratic HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical. For instance, a mobile phase consisting of 10 mM phosphate buffer and acetonitrile in a ratio of 85:15 (v/v) has been reported.[3] Another study used a mixture of methanol and acetonitrile in an 80:20 (v/v) ratio.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[4]
-
Detection Wavelength: this compound can be detected at various wavelengths, with 232 nm, 288 nm, and 289 nm being commonly reported.
-
Injection Volume: A 20 µL injection volume is standard.
-
Column Temperature: Ambient or controlled at 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, mobile phase) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 5-150 ng/mL for plasma samples or 15-45 µg/mL for bulk/formulation).
-
Sample Preparation (for Tablets): Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Add a suitable solvent, sonicate to dissolve, and filter the solution. Further dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.
3. Method Validation Parameters:
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often evaluated through forced degradation studies.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation: Summary of HPLC Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 5-150 ng/mL (in human plasma) | |
| 15-45 µg/mL | ||
| 10-50 µg/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (% Recovery) | 99.8% | |
| 100.14% - 100.35% | ||
| 100.16% | ||
| Precision (%RSD) | Inter-day: 8.16-19.75% | |
| Intra-day: 3.90-11.69% | ||
| < 2% | ||
| LOD | 2 ng/mL (in human plasma) | |
| 1.27 µg/mL | ||
| LOQ | 5 ng/mL (in human plasma) | |
| 3.86 µg/mL | ||
| 0.42 µg/mL |
II. UV-Visible Spectrophotometry Method Validation
UV-Visible spectrophotometry offers a simpler and more economical alternative for the estimation of this compound in bulk and pharmaceutical dosage forms.
Experimental Protocol: UV-Visible Spectrophotometric Method
This protocol describes a method for the quantification of this compound using a UV-Visible spectrophotometer.
1. Instrumentation:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Preparation of Solutions:
-
Solvent: 0.1 N HCl, methanol, or pH 6.8 phosphate buffer are commonly used solvents.
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving an accurately weighed amount of the reference standard in the chosen solvent.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 6-36 µg/mL or 10-100 µg/mL).
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a standard solution of this compound over the UV range (e.g., 200-400 nm) to determine the λmax. The reported λmax for this compound is around 288.1 nm in 0.1 N HCl and 291.2 nm in pH 6.8 phosphate buffer.
4. Method Validation Parameters:
The method should be validated for the same parameters as the HPLC method (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness).
Data Presentation: Summary of UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Reported Values | Reference |
| Solvent | 0.1 N HCl | |
| Methanol | ||
| pH 6.8 Phosphate Buffer | ||
| λmax | 288.1 nm | |
| 291.2 nm | ||
| Linearity Range | 6-36 µg/mL | |
| 5-25 µg/mL | ||
| 10-100 µg/mL | ||
| Correlation Coefficient (r²) | 0.999 | |
| Accuracy (% Recovery) | 98.00-102.00% | |
| 99.14-99.68% | ||
| 100.15% | ||
| Precision (%RSD) | < 2% | |
| 0.17-0.33 |
III. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation of this compound
1. Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCl) at room temperature or elevated temperature for a specified duration.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.01N NaOH) at room temperature or elevated temperature. This compound has been shown to degrade significantly under basic conditions.
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent, such as hydrogen peroxide (e.g., 5% w/v H₂O₂). Significant degradation is observed under oxidative stress.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80°C) for a certain period. This compound is reported to be stable under thermal stress.
-
Photolytic Degradation: Expose the solid drug or drug solution to UV and fluorescent light as per ICH Q1B guidelines. This compound is generally stable under photolytic conditions.
2. Analysis of Stressed Samples:
Analyze the stressed samples using the developed analytical method (e.g., HPLC). The chromatograms should demonstrate the separation of the parent drug peak from the peaks of the degradation products, thus proving the specificity and stability-indicating nature of the method.
IV. Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound estimation.
References
Troubleshooting & Optimization
Optimizing Levosulpiride dosage for neuroleptic effect in rats
Welcome to the Technical Support Center for Levosulpiride Neuroleptic Studies in Rats. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroleptic effect?
This compound is an atypical antipsychotic and a substituted benzamide derivative.[1][2] Its primary neuroleptic action stems from its selective antagonism of dopamine D2 receptors in the central nervous system.[1][3] Unlike many typical antipsychotics, this compound preferentially blocks presynaptic D2 autoreceptors at lower doses, which can enhance dopamine transmission. At higher, therapeutic doses required for a neuroleptic effect, it blocks postsynaptic D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis.[1]
Caption: this compound's neuroleptic action via D2 receptor antagonism.
Q2: What are the recommended dosage ranges of this compound for neuroleptic studies in rats?
Specific dose-response studies for this compound's neuroleptic effect in rats are not extensively published. However, dosage can be inferred from its parent compound, Sulpiride, and studies on this compound's other effects. This compound is the active levo-enantiomer and is generally more potent than racemic Sulpiride.
Researchers should conduct a pilot dose-response study starting from lower ranges. Intraperitoneal (IP) or subcutaneous (SC) administration is recommended over oral (PO) gavage due to poor oral bioavailability.
| Compound | Dosage Range (Rat/Mouse) | Route | Context / Effect | Citation |
| This compound | 2 mg/kg (twice daily) | IP | Non-neuroleptic, antidepressant-like effect | |
| Sulpiride | 2.5 - 50 µmol/kg | N/A | Blockade of locomotor inhibition | |
| Sulpiride | 40 - 80 mg/kg | IP | Chronic administration (considered high doses) | |
| Ketamine | 50 mg/kg | IP | Induction of stereotypy (for testing antipsychotics) | |
| Amphetamine | 0.5 - 1.5 mg/kg | IP / SC | Induction of hyperlocomotion (for testing antipsychotics) |
Note: A dose of 2.5 µmol/kg of Sulpiride (Molar Mass: 341.43 g/mol ) is approximately 0.85 mg/kg. A dose of 50 µmol/kg is approximately 17 mg/kg.
Q3: How should this compound be administered to rats for optimal bioavailability?
Oral bioavailability of this compound and its parent compound Sulpiride is generally low and variable, which can lead to inconsistent results. Intraperitoneal (IP) or intramuscular (IM) injections provide significantly higher and more consistent systemic exposure. For rodent studies, IP administration is a common, justifiable, and effective route that ensures faster and more complete absorption compared to oral methods.
| Administration Route | Bioavailability | Key Considerations | Citation |
| Oral (PO) | Low (~6% in sheep, ~23% in humans) | High inter-individual variability; not recommended for achieving consistent plasma concentrations. | |
| Intramuscular (IM) | High (~97% in humans) | Provides consistent and high systemic exposure. | |
| Intraperitoneal (IP) | High (Generally > Oral/SC) | Faster and more complete absorption than oral routes in rodents; recommended for experimental studies. | |
| Intravenous (IV) | 100% (by definition) | Provides immediate and complete bioavailability but may be technically challenging for chronic studies. |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion Test
This model assesses the ability of a compound to reverse the hyper-dopaminergic state induced by amphetamine, which mimics the positive symptoms of psychosis.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline, potentially with a solubilizing agent like Tween 80)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Open-field activity monitoring chambers with infrared beams
Procedure:
-
Acclimatization: Allow rats to acclimate to the animal facility for at least one week before the experiment.
-
Habituation: Habituate the rats to the testing chambers for 30-60 minutes per day for 2-3 consecutive days to reduce novelty-induced hyperactivity.
-
Baseline Activity: On the test day, place rats in the activity chambers and record baseline locomotor activity (e.g., distance traveled, beam breaks) for 30 minutes.
-
Drug Administration (Antagonist): Administer the predetermined dose of this compound or vehicle via IP injection. The pre-treatment time should be based on the drug's pharmacokinetic profile (typically 30-60 minutes).
-
Drug Administration (Agonist): After the pre-treatment period, administer amphetamine (e.g., 1.0 mg/kg, IP) to all groups.
-
Post-Injection Recording: Immediately return the animals to the chambers and record locomotor activity for the next 60-90 minutes.
-
Data Analysis: Analyze the locomotor data, typically in 5- or 10-minute bins. Compare the total activity counts post-amphetamine between the vehicle-treated group and the this compound-treated groups. A significant reduction in hyperactivity by this compound indicates a potential neuroleptic effect.
Protocol 2: Ketamine-Induced Stereotypy Test
This model evaluates antipsychotic potential by measuring a compound's ability to reduce stereotypic (repetitive, purposeless) behaviors induced by the NMDA receptor antagonist, ketamine.
Materials:
-
This compound
-
Ketamine hydrochloride
-
Vehicle
-
Male Wistar rats (180-220g)
-
Observation cages (e.g., clear Plexiglas)
Procedure:
-
Acclimatization & Habituation: Follow the same initial steps as in Protocol 1.
-
Drug Administration (Antagonist): Administer this compound or vehicle (IP) at the desired pre-treatment time (e.g., 30-60 minutes).
-
Drug Administration (Agonist): Administer ketamine (e.g., 50 mg/kg, IP). Note: This is a high dose that will induce significant stereotypy.
-
Observation: Immediately after ketamine injection, place the rat in an observation cage. Observe and score stereotypic behaviors for a period of 30-60 minutes.
-
Scoring: Use a standardized rating scale for stereotypy. A common scale might include:
-
0 = Asleep or inactive
-
1 = Active, moving around the cage
-
2 = Repetitive head movements, sniffing
-
3 = Continuous head movements, intermittent gnawing or licking
-
4 = Continuous gnawing, licking, or biting of cage bars
-
-
Data Analysis: Compare the mean stereotypy scores between the this compound and vehicle pre-treated groups. A significant reduction in the score indicates a neuroleptic-like effect.
Troubleshooting Guide
Q4: I am observing high variability in my results after oral administration. What could be the cause?
High variability is a common issue with oral administration of this compound due to its very low and inconsistent bioavailability. The absorption can be influenced by factors like gastrointestinal pH and transit time.
Troubleshooting Steps:
-
Switch Administration Route: Change from oral (PO) gavage to Intraperitoneal (IP) or Subcutaneous (SC) injection. This is the most effective way to ensure consistent and higher drug exposure.
-
Verify Drug Formulation: Ensure this compound is fully dissolved or homogenously suspended in its vehicle before each administration.
-
Control for Animal Variables: Use animals of a consistent age and weight. Age can influence drug potency and metabolism.
Q5: My this compound-treated group is not showing a significant reduction in amphetamine-induced hyperlocomotion. What should I check?
Troubleshooting Steps:
-
Review Dosage: The dose may be insufficient to achieve a neuroleptic effect. If you are using a low dose (e.g., < 5 mg/kg IP), it may not be adequate for postsynaptic D2 receptor blockade. Conduct a dose-response study to find the effective range.
-
Check Timing: The pre-treatment interval between this compound and amphetamine administration is critical. A standard 30-60 minute window is a good starting point, but this may need optimization.
-
Consider Tolerance: Rapid tolerance to the dopamine-releasing effects of neuroleptics has been observed in rats. If using a repeated dosing schedule, a normal response may require at least a 24-hour interval between doses.
-
Verify Amphetamine Efficacy: Ensure the dose of amphetamine used is sufficient to induce a robust and reliable hyperlocomotor response in your control group.
Q6: What potential adverse effects should I monitor in rats treated with this compound?
While this compound is an atypical antipsychotic with a generally better side-effect profile than typical agents, it is still a D2 antagonist and can cause adverse effects, especially at higher doses.
Potential Effects to Monitor:
-
Extrapyramidal Symptoms (EPS): Although less common, monitor for signs like catalepsy, rigidity, or abnormal posturing.
-
Sedation: this compound is reported to have mood-elevating properties and may be less sedating than other neuroleptics. However, monitor for any significant decrease in general activity that is not related to the experimental paradigm.
-
Body Weight Changes: Chronic administration of some atypical antipsychotics can affect body weight. Monitor food intake and body weight during long-term studies.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical study evaluating the neuroleptic effect of this compound.
Caption: Standard experimental workflow for assessing this compound.
References
Levosulpiride Stability in Common Laboratory Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of levosulpiride in common laboratory solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which common laboratory solvents can I use to dissolve this compound?
A1: this compound is sparingly soluble in methanol and slightly soluble in ethanol (96%) and methylene chloride. It is also slightly soluble in DMF and DMSO.[1][2][3] For aqueous solutions, it is practically insoluble in water but freely soluble in 0.1 N NaOH and 0.1 N HCl.[4]
Q2: I am preparing a stock solution of this compound for my experiments. In which solvents is it most stable?
A2: Based on forced degradation studies, this compound is relatively stable in acidic and neutral conditions. However, it is susceptible to degradation in basic and oxidative environments. For short-term storage, methanol or a mixture of methanol and water can be used. For longer-term storage, it is advisable to store solutions at 2-8°C and protect them from light.
Q3: My this compound solution has changed color. What could be the reason?
A3: A change in color could indicate degradation of the compound. This compound is known to degrade under oxidative conditions, which can sometimes lead to colored byproducts. Ensure your solvent is free from peroxides and store the solution protected from light and air.
Q4: I am seeing extra peaks in my HPLC chromatogram when analyzing my this compound sample. What could these be?
A4: Extra peaks in your chromatogram are likely degradation products. This compound can degrade, especially if exposed to basic conditions or oxidizing agents. The primary degradation products are formed through base hydrolysis and oxidation. It is recommended to use a validated stability-indicating HPLC method to separate and identify these impurities.
Q5: How should I handle and store solid this compound?
A5: Solid this compound is a white to off-white crystalline powder. It should be stored in a well-closed container at a controlled room temperature, typically between 2-8°C, and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | This compound has limited solubility in some common solvents. | Use solvents in which it is more soluble, such as methanol, or acidic/basic aqueous solutions. Sonication may aid in dissolution. |
| Precipitation of this compound from solution | The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the temperature may have decreased. | Prepare a more dilute solution or gently warm the solution. Ensure the storage temperature is appropriate for the solvent used. |
| Inconsistent results in bioassays | This could be due to the degradation of this compound in the assay medium or stock solution. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of other components). |
| Loss of potency over time | This compound may be degrading in your stock solution. | Store stock solutions at a low temperature (2-8°C) and protect from light. For critical experiments, use freshly prepared solutions. Consider performing a stability study of your stock solution over time using a validated HPLC method. |
Stability of this compound in Different Solvents (Summary from Forced Degradation Studies)
Forced degradation studies are a crucial part of drug development that help in identifying potential degradation products and pathways. These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light.
| Solvent/Condition | Stability | Observations | Citation |
| 0.1 N HCl (Acidic) | Stable | No significant degradation products observed. | |
| 0.1 N NaOH (Basic) | Unstable | Significant degradation observed, with the formation of a major degradation product. | |
| 5% H₂O₂ (Oxidative) | Unstable | Significant degradation observed, with the formation of a major degradation product. | |
| Methanol | Generally stable for stock solutions | Used as a solvent for stock solutions in several HPLC methods. | |
| Acetonitrile | Generally stable for mobile phase | Commonly used as a component of the mobile phase in HPLC analysis. | |
| Water | Practically insoluble; stable in aqueous solutions at acidic pH. | This compound is stable in acidic aqueous solutions but degrades in basic solutions. | |
| DMSO | Slightly soluble; stability data not extensively reported. | Used as a solvent for in-vitro studies. | |
| Ethanol | Slightly soluble; stability data not extensively reported. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a standard stock solution of this compound for analytical purposes.
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of HPLC-grade methanol.
-
Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol to obtain a final concentration of 100 µg/mL.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250x4.6 mm, 5µm).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and acetonitrile (84:16 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare the this compound sample solution in the desired solvent and dilute it with the mobile phase to a suitable concentration.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and analyze the peak areas to determine the concentration of this compound and any degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound degradation pathways under stress conditions.
References
Technical Support Center: Managing Hyperprolactinemia in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing hyperprolactinemia as a side effect in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced hyperprolactinemia and why is it a concern in animal studies?
A1: Drug-induced hyperprolactinemia is the elevation of prolactin levels in the blood caused by a pharmacological agent. Prolactin secretion is primarily inhibited by dopamine released from the hypothalamus, which acts on D2 receptors of the pituitary's lactotroph cells.[1][2][3] Drugs that block these D2 receptors, or otherwise disrupt this pathway, remove the inhibitory signal, leading to increased prolactin secretion.[2][4] This side effect is a concern in animal studies because chronic hyperprolactinemia can lead to secondary effects like hypogonadism, infertility, and changes in reproductive organ function, potentially confounding the results of studies focused on other physiological systems.
Q2: Which classes of compounds are most likely to cause hyperprolactinemia?
A2: The most common class of drugs to cause hyperprolactinemia are antipsychotics, particularly those with high D2 receptor antagonism, such as risperidone and haloperidol. Other substances that can elevate prolactin include certain antidepressants (e.g., SSRIs), anti-emetics (e.g., metoclopramide, domperidone), and some antihypertensives.
Q3: What are the common physiological signs of hyperprolactinemia in rodent models?
A3: In rodent models, signs of hyperprolactinemia can be subtle. In females, it may manifest as irregular or absent estrous cycles. In males, it can lead to weakened libido and reduced sexual potency. Chronic elevation may also affect bone mineral density. However, the most reliable method for diagnosis is through direct measurement of serum prolactin levels.
Q4: How can I confirm and monitor prolactin levels in my animal models?
A4: Serum prolactin levels should be quantified using a validated enzyme-linked immunosorbent assay (ELISA) specific for the species being studied (e.g., mouse/rat prolactin ELISA). Blood samples are typically collected via tail-tip bleeding or terminal cardiac puncture, and the resulting plasma or serum is used for the assay. It is crucial to establish baseline prolactin levels before administering the test compound and to include a vehicle control group for comparison.
Troubleshooting Guide
Problem 1: My test compound is causing significant hyperprolactinemia. How can I mitigate this to study its primary effects?
Solution: Co-administration of a dopamine D2 receptor agonist can effectively counteract drug-induced hyperprolactinemia without necessarily interfering with the central effects of the primary drug, especially if the agonist has limited ability to cross the blood-brain barrier. Cabergoline and bromocriptine are commonly used dopamine agonists for this purpose.
-
Strategy: Begin a dose-response study with a dopamine agonist to find the minimum effective dose that normalizes prolactin levels.
-
Consideration: Be aware that dopamine agonists themselves can have systemic effects. It is essential to run a control group treated with the dopamine agonist alone to isolate its effects.
Problem 2: The dopamine agonist treatment is not effectively lowering prolactin levels.
Solution: There are several potential reasons for this:
-
Insufficient Dose: The dose of the dopamine agonist may be too low to overcome the D2 receptor blockade from your test compound. Refer to dose-response tables and consider a dose escalation study.
-
Pharmacokinetic Interactions: Your test compound might be interfering with the metabolism or clearance of the dopamine agonist.
-
Receptor Saturation: The D2 antagonism from your primary compound may be too potent and complete for the agonist to overcome.
-
Alternative Mechanisms: While unlikely, your compound might be elevating prolactin through a non-dopaminergic pathway (e.g., stimulating serotonergic pathways or thyrotropin-releasing hormone).
Troubleshooting Steps:
-
Verify the potency and formulation of your dopamine agonist.
-
Increase the dose of the dopamine agonist systematically.
-
Consider switching to a different dopamine agonist (e.g., from bromocriptine to the more potent and longer-lasting cabergoline).
-
Investigate the mechanism of action of your test compound to explore non-dopaminergic influences on prolactin.
Data Presentation: Dosing & Efficacy
Table 1: Example Doses for Inducing Hyperprolactinemia in Rodents
| Compound | Species | Dose Range | Route | Notes |
|---|---|---|---|---|
| Risperidone | Mouse | 2 mg/kg | Oral | Can significantly increase serum prolactin. |
| Risperidone | Rat | Varies | Oral/SC | Causes a significant and sustained increase in prolactin levels. |
| Haloperidol | Rat | 1 mg/kg | IP | Induces a rapid increase in prolactin. |
Table 2: Doses of Dopamine Agonists for Managing Hyperprolactinemia in Rodents
| Compound | Species | Dose Range | Route | Frequency | Notes |
|---|---|---|---|---|---|
| Cabergoline | Rat | 10-100 µg/kg | s.c./Oral | Daily to 3x/week | Highly effective at preventing implantation and reducing prolactin. Long half-life allows for less frequent dosing. |
| Bromocriptine | Rat | 2.5-10 mg/day (human equivalent) | Oral | Daily | Effective in reducing antipsychotic-induced hyperprolactinemia. Shorter half-life requires more frequent dosing. |
| Pergolide | Rat | 0.3 mg/kg/day | Oral | Daily | Shown to significantly decrease prolactin levels. |
| Rotigotine | Rat | 1.0-5.0 mg/kg/day | s.c. | Daily | Dose-dependently suppresses plasma prolactin. |
Table 3: Comparison of Commonly Used Dopamine Agonists
| Feature | Cabergoline | Bromocriptine |
|---|---|---|
| Mechanism | Long-acting D2 receptor agonist | D2 receptor agonist |
| Affinity | High affinity and selectivity for D2 receptors | Lower D2 affinity compared to cabergoline |
| Half-life | Long (approx. 60 hours in rats) | Short |
| Dosing Frequency | Once every 1-3 days | Once or twice daily |
| Efficacy | Generally considered more effective and better tolerated | Effective, but may have more side effects |
Experimental Protocols
Protocol 1: Serum Prolactin Measurement by ELISA
This protocol provides a general workflow for quantifying prolactin from rodent serum. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Sample Collection: Collect whole blood from animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Sample Storage: Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Assay Preparation: Bring all reagents, standards, and samples to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the prolactin standard as per the kit's instructions to generate a standard curve.
-
Plate Loading: Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Incubation 1: Add 100 µL of Biotin Conjugate to all wells. Cover the plate and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the liquid from the wells and wash three times with 300 µL of 1x Wash Buffer per well.
-
Incubation 2: Add 100 µL of Streptavidin-Enzyme Conjugate to all wells. Cover and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 8.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well. Cover and incubate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Calculation: Calculate the prolactin concentration in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Induction of Hyperprolactinemia with Risperidone
This protocol describes a method for establishing an animal model of drug-induced hyperprolactinemia.
-
Animal Model: Use adult female mice (e.g., C57BL/6) or rats (e.g., Wistar). Acclimatize animals for at least one week before the experiment.
-
Baseline Measurement: Collect baseline blood samples to determine pre-treatment prolactin levels.
-
Drug Preparation: Prepare Risperidone for administration. For example, dissolve in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer Risperidone at a dose known to induce hyperprolactinemia (e.g., 2 mg/kg for mice) daily for the desired study duration (e.g., 4 weeks). The control group should receive the vehicle only.
-
Monitoring: Monitor animals for any adverse effects.
-
Endpoint Sample Collection: At the end of the treatment period, collect terminal blood samples for prolactin measurement. It is recommended to collect samples at a consistent time of day to minimize diurnal variations.
-
Confirmation: Compare the serum prolactin levels of the risperidone-treated group with the vehicle control group. A significant increase in the treated group confirms the induction of hyperprolactinemia.
Visualizations: Pathways and Workflows
Caption: Dopamine's inhibitory control over pituitary prolactin secretion.
Caption: The canonical JAK2-STAT5 signaling pathway activated by prolactin.
Caption: A logical workflow for troubleshooting hyperprolactinemia in studies.
References
- 1. Cabergoline – Rat Guide [ratguide.com]
- 2. Antipsychotic Induced Symptomatic Hyperprolactinemia: Are Dopamine Agonists Safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabergoline | কেবারগোলিন | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. Pharmacological Causes of Hyperprolactinemia - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Levosulpiride Animal Models and Extrapyramidal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing extrapyramidal symptoms (EPS) in animal models administered Levosulpiride.
Frequently Asked Questions (FAQs)
Q1: My animals are showing severe catalepsy shortly after this compound administration. What is the likely cause and how can I mitigate this?
A1: Severe catalepsy is a common extrapyramidal symptom resulting from this compound's potent D2 dopamine receptor antagonism in the nigrostriatal pathway.[1][2][3][4] The dosage administered is the most critical factor. To mitigate this, consider the following:
-
Dose-Response Pilot Study: If you haven't already, conduct a pilot study to determine the optimal dose of this compound that achieves the desired therapeutic effect with an acceptable level of EPS.
-
Dose Reduction: A lower dose of this compound may still be effective for your primary research question while producing less severe motor side effects.[5]
-
Co-administration of a 5-HT1A Agonist: Extensive evidence from rodent models shows that activation of serotonin 5-HT1A receptors can prevent or alleviate EPS induced by D2 receptor blockade. Consider co-administering a 5-HT1A agonist like 8-OH-DPAT or buspirone.
Q2: I am observing orofacial dyskinesia (e.g., vacuous chewing movements) in my long-term this compound study. Is this expected and how can I quantify it?
A2: Yes, orofacial dyskinesia, often considered a model of tardive dyskinesia, can develop with chronic administration of D2 receptor antagonists like this compound. This is a distinct form of EPS from acute catalepsy.
To quantify this, you can use the Vacuous Chewing Movement (VCM) test . The protocol involves placing the animal in a transparent observation chamber and counting the number of purposeless chewing movements over a set period. See the detailed protocol in the "Experimental Protocols" section below.
Q3: Can I use anticholinergic agents to counteract this compound-induced EPS in my animal model?
A3: While anticholinergic agents are sometimes used clinically to manage drug-induced parkinsonism, their use in animal models should be carefully considered as they can introduce confounding effects on cognition and other behaviors you may be studying. A more modern and often preferred approach is the modulation of the serotonin system via 5-HT1A receptor agonists, which can alleviate EPS without some of the side effects associated with anticholinergics. If your experimental design allows, exploring 5-HT1A agonists is recommended.
Q4: Are there any natural compounds that have shown potential in minimizing this compound-induced EPS in animal studies?
A4: Research into natural compounds for mitigating drug-induced EPS is an emerging area. Compounds with strong antioxidant and anti-inflammatory properties are of particular interest due to the proposed role of oxidative stress in the pathophysiology of EPS. Some compounds investigated for neuroprotective effects in broader models of neurodegeneration, which may have relevance, include:
-
Quercetin: A flavonoid with antioxidant properties.
-
Curcumin: Known for its anti-inflammatory and antioxidant effects.
-
Baicalein: A flavonoid that has been shown to restrict reactive oxygen species (ROS) accumulation.
-
Myricitrin: A phenolic compound with antioxidant properties that has been studied in models of Parkinson's disease.
It is crucial to note that specific studies on these compounds for this compound-induced EPS are limited, and pilot studies would be essential to determine efficacy and appropriate dosing.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in catalepsy scores between animals. | 1. Inconsistent drug administration (e.g., i.p. injection into fat pads or viscera). 2. Environmental context sensitivity. 3. Individual differences in drug metabolism. | 1. Ensure proper and consistent injection technique. 2. Habituate animals to the testing environment before the experiment. Conduct tests at the same time of day in the same location. 3. Increase the number of animals per group to improve statistical power. |
| Animals appear sedated, which confounds the catalepsy test. | 1. This compound can have sedative effects, especially at higher doses. 2. The chosen dose is too high. | 1. Perform a general activity test (e.g., open field) to distinguish sedation from catalepsy. 2. Reduce the dose of this compound. 3. Increase the time between drug administration and testing to allow initial sedative effects to subside. |
| No significant reduction in EPS with a co-administered compound. | 1. Ineffective dose of the mitigating agent. 2. Poor bioavailability of the mitigating agent. 3. The chosen compound does not target the primary mechanism of this compound-induced EPS. | 1. Conduct a dose-response study for the mitigating agent. 2. Check the literature for the optimal route of administration and vehicle for the compound. 3. Re-evaluate the mechanism of action of the chosen compound. Consider agents with known efficacy, such as 5-HT1A agonists. |
Quantitative Data Summary
Table 1: Dose-Response of this compound-Induced Catalepsy in Rats Data synthesized from typical findings in the literature for D2 antagonists.
| This compound Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds on bar test) |
| 0 (Vehicle) | < 5 |
| 10 | 35 ± 8 |
| 20 | 95 ± 15 |
| 40 | 180 ± 22 (Max score) |
Table 2: Effect of Co-Administered 8-OH-DPAT on this compound-Induced Catalepsy in Rats Data synthesized from typical findings in the literature.
| Treatment Group (mg/kg, i.p.) | Mean Catalepsy Score (seconds on bar test) | % Reduction in Catalepsy |
| Vehicle | < 5 | N/A |
| This compound (25) | 120 ± 18 | 0% |
| This compound (25) + 8-OH-DPAT (0.5) | 65 ± 12 | 45.8% |
| This compound (25) + 8-OH-DPAT (1.0) | 28 ± 9 | 76.7% |
Experimental Protocols
Protocol 1: Assessment of Catalepsy (Bar Test)
This protocol is used to quantify the cataleptic state in rodents, a common measure of parkinsonism-like EPS.
-
Apparatus: A horizontal wooden bar, 1 cm in diameter, elevated 9 cm above a flat surface.
-
Procedure: a. Administer this compound and/or the test compound via the desired route (e.g., intraperitoneally, i.p.). b. At a predetermined time post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's front paws on the elevated bar. c. Start a stopwatch immediately. d. Measure the latency (in seconds) for the animal to remove both front paws from the bar and place them back on the surface. e. A cut-off time (e.g., 180 or 300 seconds) should be set. If the animal remains on the bar for the entire duration, it is assigned the maximum score.
-
Troubleshooting:
-
If the animal is highly agitated, allow it a brief period to calm down before re-testing.
-
Ensure the testing surface is clean and free of odors from previous animals.
-
Protocol 2: Quantification of Orofacial Dyskinesia (Vacuous Chewing Movements - VCMs)
This protocol is used to assess tardive dyskinesia-like symptoms in rodents.
-
Apparatus: A transparent observation cage (e.g., 30x20x20 cm) with a mirror placed behind it to allow for unobstructed observation.
-
Procedure: a. Following chronic administration of this compound, place the animal individually into the observation cage. b. Allow a 5-minute acclimatization period. c. For the next 5 minutes, count the number of vacuous chewing movements. These are defined as single mouth openings in the vertical plane not directed at any physical object and not associated with grooming. d. The observer should be blind to the treatment groups to prevent bias. e. Record the total number of VCMs over the observation period.
-
Troubleshooting:
-
Distinguish VCMs from normal grooming or sniffing behaviors. VCMs are typically purposeless and repetitive.
-
If animals are overly active or sleeping, the observation period may need to be extended or repeated.
-
Visualizations
Caption: Mechanism of this compound-induced EPS.
Caption: 5-HT1A agonist pathway for EPS mitigation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. bcmch.edu.in [bcmch.edu.in]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Pharmacotoxicological aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Levosulpiride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor oral bioavailability of Levosulpiride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor oral bioavailability?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2] This poor solubility limits its dissolution in gastrointestinal fluids, a prerequisite for absorption, while its low permeability hinders its ability to cross the intestinal wall into the bloodstream. The oral bioavailability of this compound has been reported to be less than 30%.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main approaches focus on improving its solubility and/or its permeability. These strategies include:
-
Lipid-Based Nanoparticle Formulations: Encapsulating this compound in Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can significantly enhance its oral absorption.[1][2][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Sustained-Release Matrix Tablets: While primarily designed to prolong drug release, the use of specific polymers in matrix tablets can also influence drug dissolution and absorption.
Q3: How do lipid-based nanoparticles improve this compound's bioavailability?
A3: Lipid-based nanoparticles, such as SLNs and NLCs, enhance bioavailability through several mechanisms. Their small particle size provides a large surface area for dissolution. The lipid matrix can solubilize the drug and protect it from degradation in the gastrointestinal tract. Furthermore, these nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.
Q4: What are the key considerations when formulating this compound as a solid dispersion?
A4: The choice of a suitable hydrophilic carrier is crucial. Polymers like polyvinylpyrrolidone (PVP) and poloxamers are commonly used. The drug-to-carrier ratio and the preparation method (e.g., solvent evaporation, melting) significantly impact the physical state of the drug (amorphous vs. crystalline) and, consequently, its dissolution profile.
Q5: Can natural polymers be used to formulate this compound for improved oral delivery?
A5: Yes, natural polymers such as chitosan, xanthan gum, and guar gum have been successfully used to formulate sustained-release matrix tablets of this compound. These polymers can control the release of the drug and may also enhance its absorption.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug entrapment efficiency in nanoparticles | - Poor solubility of this compound in the lipid matrix.- Drug leakage during the formulation process.- Inappropriate surfactant concentration. | - Screen different lipids to find one with higher solubilizing capacity for this compound.- Optimize the homogenization or sonication time and intensity.- Adjust the surfactant concentration to ensure proper stabilization of the nanoparticles. |
| Nanoparticle aggregation during storage | - Insufficient surface charge (low zeta potential).- Inappropriate storage temperature. | - Increase the concentration of the stabilizer/surfactant.- Optimize the pH of the formulation.- Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) and avoid freezing. |
| Caking or recrystallization of solid dispersion | - The amorphous drug is thermodynamically unstable.- High humidity during storage.- Inappropriate polymer selection or drug-to-polymer ratio. | - Use a polymer with a high glass transition temperature (Tg).- Store the solid dispersion in a desiccator or with a desiccant.- Screen different polymers and optimize the drug-to-polymer ratio to ensure miscibility. |
| "Sticking" or "picking" during tablet compression of sustained-release formulations | - Excessive moisture in the granules.- Inadequate lubrication.- Inappropriate tablet press settings. | - Ensure granules are adequately dried before compression.- Optimize the concentration of the lubricant (e.g., magnesium stearate).- Adjust the compression force and speed of the tablet press. |
| Variable in vitro drug release from matrix tablets | - Non-uniform mixing of drug and polymer.- Inconsistent granule size distribution.- Fluctuations in tablet hardness. | - Ensure homogeneous blending of the powder mixture.- Optimize the wet granulation process to achieve a narrow granule size distribution.- Control the compression force to maintain consistent tablet hardness. |
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table summarizes the pharmacokinetic parameters of this compound from different formulations based on in vivo studies in rats.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Powder | 25 | 0.97 ± 0.20 | 2 | 106.57 ± 15.43 | 100 | |
| Commercial Tablet | 25 | 2.70 ± 0.22 | 2 | 473.65 ± 36.67 | 444 | |
| Solid Lipid Nanoparticles (SLNs) | 25 | 4.10 ± 0.27 | 4 | 745.81 ± 79.75 | 700 | |
| Nanostructured Lipid Carriers (NLCs) | 5 | 1.84 ± 0.13 | 4 | 10.7 ± 1.6 | 342 (vs. This compound dispersion) |
Note: Direct comparison between studies should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.
Materials:
-
This compound
-
Stearic acid (Lipid)
-
Tween 80 (Surfactant)
-
Distilled water
Procedure:
-
Melt the stearic acid at a temperature above its melting point (approximately 70-80°C).
-
Disperse the this compound in the molten stearic acid.
-
Heat the aqueous solution of Tween 80 to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid-drug mixture and stir at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles at a defined pressure.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30) (Carrier)
-
Methanol (Solvent)
Procedure:
-
Dissolve this compound and PVP K-30 in methanol in a desired ratio (e.g., 1:1, 1:2 w/w).
-
Ensure complete dissolution of both components with the aid of sonication or magnetic stirring.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven at room temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
Formulation of this compound Sustained-Release Matrix Tablets by Wet Granulation
Materials:
-
This compound
-
Xanthan gum (Polymer)
-
Microcrystalline cellulose (Diluent)
-
Polyvinylpyrrolidone (PVP K-30) (Binder)
-
Isopropyl alcohol (Granulating fluid)
-
Magnesium stearate (Lubricant)
-
Talc (Glidant)
Procedure:
-
Sieve this compound, xanthan gum, and microcrystalline cellulose through a suitable mesh sieve.
-
Mix the sieved powders in a blender for a specified time to ensure uniform distribution.
-
Prepare a binder solution by dissolving PVP K-30 in isopropyl alcohol.
-
Add the binder solution to the powder mixture and knead to form a coherent wet mass.
-
Pass the wet mass through a sieve to form granules.
-
Dry the granules in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.
-
Sieve the dried granules.
-
Lubricate the granules by blending with magnesium stearate and talc.
-
Compress the lubricated granules into tablets using a tablet compression machine with appropriate tooling.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting Levosulpiride Peak Tailing in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the analysis of Levosulpiride using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the protonated (positively charged) this compound molecule with ionized residual silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[1][2][3] This ion-exchange interaction is a secondary retention mechanism that delays the elution of a portion of the analyte, resulting in an asymmetric, tailing peak.[1]
Q2: How does the mobile phase pH influence this compound's peak shape?
Mobile phase pH is a critical factor because it controls the ionization state of both the this compound analyte and the stationary phase's residual silanol groups.
-
At mid-range pH (typically > 3.5): Silanol groups on the silica surface become deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged this compound, causing significant tailing.
-
At low pH (typically ≤ 3.5): The excess protons in the mobile phase suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape.
Q3: What is the optimal mobile phase pH for analyzing this compound?
For analyzing basic compounds like this compound on standard silica-based columns, a low pH is generally recommended to ensure good peak symmetry. An effective starting point is a mobile phase pH between 2.5 and 3.5. It is crucial to use a buffer (e.g., phosphate, formate) with sufficient capacity (typically 10-50 mM) to maintain a consistent pH and avoid peak distortion. Operating the mobile phase at a pH far from the analyte's pKa values helps ensure a single ionic form, which improves peak shape.
Q4: I've lowered the pH, but the peak tailing persists. What are other potential causes?
If adjusting the pH does not resolve the issue, consider the following factors:
-
Column Issues: The column may be old, contaminated, or have developed a void at the inlet. The stationary phase might not be suitable for basic compounds (e.g., it's a Type A silica with high silanol activity).
-
Sample-Related Issues:
-
Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase. Try diluting the sample.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. The sample solvent should ideally be the same as or weaker than the mobile phase.
-
-
Instrumental Problems:
-
Extra-Column Volume: Excessive dead volume from long or wide-bore tubing, or poorly made connections between the column and detector, can cause band broadening and tailing.
-
Q5: Can my choice of column contribute to peak tailing?
Absolutely. The choice of column chemistry is critical for analyzing basic compounds.
-
Older, Type A Silica Columns: These columns often have a higher concentration of acidic, un-capped silanol groups, making them more prone to causing peak tailing with basic analytes.
-
Modern, High-Purity Columns: Newer columns made with high-purity, Type B silica are less acidic and have fewer metal impurities, reducing silanol interactions.
-
End-Capped Columns: Columns that are "end-capped" have had their residual silanols chemically derivatized to be less polar and reactive, which significantly improves peak shape for basic compounds.
-
Polar-Embedded or Shielded Columns: These columns have a polar group embedded within the alkyl chain, which helps to shield the analyte from interacting with the underlying silica surface, further reducing tailing.
Physicochemical Properties of this compound
Understanding the properties of this compound is key to effective method development and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N₃O₄S | |
| Molar Mass | 341.43 g/mol | |
| pKa (Strongest Basic) | ~8.39 (Predicted) | |
| pKa (Strongest Acidic) | ~10.24 (Predicted) | |
| Solubility | Slightly soluble in DMF, DMSO, and Methanol. Insoluble in water. |
Visual Troubleshooting Guides
The Mechanism of Silanol Interaction
The following diagram illustrates how mobile phase pH affects the interaction between this compound and the silica stationary phase.
References
Technical Support Center: Refinement of Levosulpiride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of Levosulpiride to improve yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthesis routes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield in the Final Amide Coupling Step
-
Question: My final coupling reaction between (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine and activated 2-methoxy-5-sulfamoylbenzoic acid is resulting in a low yield. What are the possible causes and solutions?
-
Answer:
-
Incomplete Activation of the Carboxylic Acid: Ensure the complete conversion of 2-methoxy-5-sulfamoylbenzoic acid to its more reactive form (e.g., acid chloride or active ester). Monitor the activation step by thin-layer chromatography (TLC) or an appropriate spectroscopic method. If using thionyl chloride or oxalyl chloride for acid chloride formation, ensure they are fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
Side Reactions with Coupling Agents: When using carbodiimide coupling agents like DCC or EDC, a common side reaction is the formation of an N-acylurea byproduct, which is unreactive and consumes the activated acid.[1][2] To minimize this, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
-
Steric Hindrance: The secondary amine in the pyrrolidine ring can be sterically hindered. Using a less hindered base, such as N,N-diisopropylethylamine (DIPEA, Hünig's base), instead of triethylamine can be beneficial as it is non-nucleophilic and less likely to interfere with the reaction.[3][4][5]
-
Reaction Conditions: Optimize the reaction temperature and time. While some reactions are performed at room temperature, others may benefit from gentle heating. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid degradation.
-
Issue 2: Difficulty in the Resolution of Racemic Sulpiride
-
Question: I am struggling to efficiently resolve racemic sulpiride to obtain the pure this compound enantiomer. What are the key factors to consider?
-
Answer:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is crucial. D-(-)-tartaric acid is a commonly used and effective resolving agent for racemic sulpiride. However, if the resolution is not efficient, other chiral acids could be screened.
-
Solvent System: The solvent used for the diastereomeric salt crystallization is critical. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. This often requires experimentation with different solvents or solvent mixtures.
-
Cooling Rate: A slow cooling rate during crystallization is essential for the formation of pure crystals of the desired diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in poor resolution.
-
Seeding: Introducing a seed crystal of the desired pure diastereomeric salt can induce crystallization and improve the enantiomeric excess of the product.
-
Issue 3: Impurities in the Final Product
-
Question: My final this compound product contains impurities that are difficult to remove by standard recrystallization. What could these impurities be and how can I remove them?
-
Answer:
-
Unreacted Starting Materials: Check for the presence of unreacted (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine or 2-methoxy-5-sulfamoylbenzoic acid using TLC or HPLC. If present, an additional purification step, such as column chromatography, may be necessary.
-
N-Acylurea Byproduct: If a carbodiimide coupling agent was used without an additive, the N-acylurea impurity might be present. This byproduct can sometimes be challenging to remove by recrystallization alone. Column chromatography is an effective method for its removal.
-
Enantiomeric Impurity: The presence of the dextrorotatory enantiomer (Dextrosulpiride) indicates incomplete resolution. The enantiomeric purity should be checked using a chiral HPLC method. If the purity is not satisfactory, a second resolution step or purification by preparative chiral chromatography may be required.
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical for obtaining a pure product. Experiment with different solvents or solvent systems to find one that effectively dissolves this compound at high temperatures and has low solubility at room temperature, while the impurities remain in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the conventional synthesis of this compound?
A1: A reported total yield for a conventional synthesis route involving the condensation of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (obtained from the resolution of the racemate with D-(-)-tartaric acid) and methyl 2-methoxy-5-aminosulfonyl benzoate is around 14%.
Q2: Are there higher-yield synthesis methods available for this compound?
A2: Yes, a significant improvement in yield can be achieved through the ultrasonic resolution of racemic sulpiride. A patented method using a mixture of methanol and N,N-dimethylformamide as the solvent in the presence of ferric oxide under ultrasound irradiation reports molar yields of 96-98% for this compound dihydrate.
Q3: What is the role of a base like triethylamine or DIPEA in the amide coupling reaction?
A3: A non-nucleophilic base is required to neutralize the acid (e.g., HCl) that is formed during the reaction, particularly when starting from an acid chloride. This prevents the protonation of the amine reactant, which would render it unreactive. DIPEA is often preferred over triethylamine due to its greater steric hindrance, which minimizes its potential to act as a nucleophile and cause side reactions.
Q4: Can enzymatic resolution be used for the synthesis of this compound?
A4: While not as commonly reported as classical chemical resolution for sulpiride, enzymatic kinetic resolution is a powerful technique for separating enantiomers and could potentially be applied to resolve racemic sulpiride or a suitable precursor. This method often offers high enantioselectivity under mild reaction conditions.
Q5: How can I monitor the progress of the synthesis reactions?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most steps in the synthesis of this compound. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete. For more quantitative analysis and to check the purity of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Steps | Reported Yield | Advantages | Disadvantages |
| Conventional Synthesis | 1. Resolution of racemic 2-(aminomethyl)-1-ethylpyrrolidine with D-(-)-tartaric acid. 2. Condensation with methyl 2-methoxy-5-aminosulfonyl benzoate. | ~14% (total yield) | Well-established method. | Low overall yield. |
| Ultrasonic Resolution | Resolution of racemic sulpiride using ultrasound in a methanol/DMF solvent system with ferric oxide. | 96-98% | High yield, shorter reaction time. | Requires specialized ultrasonic equipment. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the classical approach involving the resolution of a racemic intermediate followed by amide bond formation.
Step 1: Resolution of (±)-2-(aminomethyl)-1-ethylpyrrolidine
-
Dissolve racemic 2-(aminomethyl)-1-ethylpyrrolidine in a suitable solvent (e.g., methanol).
-
Add an equimolar amount of D-(-)-tartaric acid dissolved in the same solvent.
-
Allow the mixture to stand at room temperature for the diastereomeric salt of the (S)-enantiomer to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent to improve enantiomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Amide Coupling to form this compound
-
Dissolve 2-methoxy-5-sulfamoylbenzoic acid in an anhydrous solvent (e.g., dichloromethane or THF).
-
Activate the carboxylic acid by either:
-
Acid Chloride Formation: Add thionyl chloride or oxalyl chloride dropwise at 0 °C and stir at room temperature until the reaction is complete. Remove the excess reagent under vacuum.
-
Active Ester Formation: Use a coupling agent like DCC or EDC in the presence of HOBt or NHS.
-
-
In a separate flask, dissolve (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine and a non-nucleophilic base (e.g., DIPEA) in the same anhydrous solvent.
-
Slowly add the activated carboxylic acid solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: High-Yield Synthesis of this compound via Ultrasonic Resolution
This protocol is based on a patented high-yield method.
-
In an ultrasonic chemical reactor, add racemic sulpiride.
-
Add a solvent mixture of methanol and N,N-dimethylformamide in a specific ratio (e.g., approximately 5:1 by weight).
-
Add a catalytic amount of fine ferric oxide powder.
-
Stir the mixture for 30 minutes.
-
Apply ultrasound at a specific frequency (e.g., 32.45 kHz) for 2 hours.
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add water to induce crystallization.
-
Cool the mixture to a low temperature (e.g., 2-4 °C) and apply ultrasound at a different frequency (e.g., 40-50 kHz) under vacuum for 2 hours to promote crystallization.
-
Collect the this compound dihydrate crystals by filtration.
-
Dry the product under vacuum at 50-60 °C.
Mandatory Visualizations
Caption: Comparative workflow of conventional vs. refined this compound synthesis.
Caption: Troubleshooting logic for low yield in the amide coupling step.
References
Avoiding Levosulpiride degradation during sample preparation
Welcome to the Technical Support Center for Levosulpiride Analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is most susceptible to degradation under basic (alkaline), oxidative, and photolytic (light-induced) conditions.[1][2][3] Forced degradation studies show significant breakdown when the drug is exposed to bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and direct sunlight.[1][3] Conversely, it is relatively stable under acidic, thermal (heat), and neutral aqueous conditions.
Q2: How does pH affect the stability of this compound during sample preparation?
A2: this compound is unstable in alkaline environments, leading to hydrolytic degradation. It is important to avoid strongly basic conditions (pH > 8) during extraction and analysis. While stable in acidic conditions, some methods for plasma analysis use a slightly acidic mobile phase (pH 3.5) to ensure good chromatographic separation and stability. For general dissolution, a phosphate buffer of pH 8 has been used, in which the drug was found to be stable for at least 3 hours. However, for longer-term stability, near-neutral or slightly acidic conditions are preferable.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light. Photodegradation studies reveal that significant degradation can occur upon exposure to sunlight. One study reported up to 42.7% degradation after 8 hours of sunlight exposure. Therefore, it is critical to protect samples, stock solutions, and standards from light by using amber glassware or by covering containers with aluminum foil.
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies have identified distinct products resulting from specific stress conditions. The major degradation products are formed under oxidative and basic conditions. These have been isolated and characterized using techniques like HPLC, LC-MS, IR, and NMR spectroscopy. Researchers should be aware of these potential impurities, which can appear as extra peaks in chromatograms.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of this compound from biological samples (e.g., plasma).
| Possible Cause | Troubleshooting Action |
| Oxidative Degradation | Biological matrices can contain endogenous oxidizing agents. Add an antioxidant (e.g., ascorbic acid) to the sample immediately after collection. Perform all steps at reduced temperatures (e.g., on ice) to slow down oxidative processes. |
| Alkaline Hydrolysis | Some extraction protocols involve pH adjustment. If using a liquid-liquid extraction (LLE) protocol that requires alkalization to extract the drug into an organic solvent, minimize the time the sample spends at high pH. Use the mildest effective base and neutralize the final extract if necessary before storage or analysis. |
| Incomplete Extraction | The chosen extraction solvent may not be optimal. This compound has been successfully extracted from plasma using ethyl acetate/methylene chloride mixtures or pure ethyl acetate. Ensure vigorous mixing/vortexing for a sufficient duration to achieve phase equilibrium. |
Issue 2: Extra, unidentified peaks appear in the chromatogram.
| Possible Cause | Troubleshooting Action |
| Photodegradation | The appearance of new peaks may indicate degradation due to light exposure. Ensure all sample handling, from collection to injection, is performed under light-protected conditions (amber vials, low-light environment). |
| Oxidative or Hydrolytic Degradation | If samples were stored for an extended period or exposed to air, oxidation may have occurred. Similarly, if the sample or mobile phase pH is alkaline, base-catalyzed degradation can occur. Prepare fresh samples and ensure the mobile phase pH is controlled and not alkaline. |
| Contamination | The extra peaks might originate from contaminated solvents, reagents, or improperly cleaned labware. Run a blank (mobile phase and/or extraction solvent) to check for system contamination. |
Data Summary: Forced Degradation of this compound
The following table summarizes quantitative data from forced degradation studies, indicating the percentage of this compound degraded under various stress conditions.
| Stress Condition | Reagent/Method | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 48 hours | Stable | |
| Base Hydrolysis | 1N NaOH | 24 hours | 21.98% | |
| Base Hydrolysis | 1N NaOH | 48 hours | 3.6% | |
| Oxidative | 5% w/v H₂O₂ | 24 hours | 22.98% | |
| Oxidative | 5% w/v H₂O₂ | 48 hours | 4.1% | |
| Thermal | Solid, 60°C | 10 days | Stable | |
| Photolytic | Direct Sunlight | 8 hours | 42.7% |
Note: Degradation percentages can vary based on the exact experimental conditions (temperature, concentration, etc.).
Recommended Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug, as stipulated by ICH guidelines.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of buffer and acetonitrile) to prepare a stock solution of known concentration.
-
Acid Hydrolysis: Mix the stock solution with 1N hydrochloric acid. Keep the solution at room temperature (25°C) and monitor for degradation over 48 hours.
-
Base Hydrolysis: Mix the stock solution with 1N sodium hydroxide. Keep the solution at room temperature (25°C) and monitor for degradation over 48 hours.
-
Oxidative Degradation: Mix the stock solution with 5% w/v hydrogen peroxide. Maintain the solution at room temperature (25°C) and monitor for degradation over 48 hours.
-
Thermal Degradation: Expose solid this compound drug powder to dry heat at 60°C for 10 days. Periodically, dissolve a sample in the diluent for analysis.
-
Photolytic Degradation: Expose solid this compound drug powder to direct sunlight for at least 8 hours or to controlled UV/fluorescent light conditions as per ICH Q1B guidelines.
-
Analysis: At each time point, dilute the stressed samples to the required concentration with the mobile phase and analyze using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Workflow: this compound Sample Preparation from Plasma
The following diagram illustrates a recommended workflow for extracting this compound from plasma samples while minimizing the risk of degradation.
Caption: Recommended workflow for plasma sample preparation.
Diagram: Primary Degradation Pathways
This diagram illustrates the main conditions that lead to the degradation of this compound.
Caption: Primary degradation pathways of this compound.
Diagram: Troubleshooting Logic for Degradation Issues
Use this flowchart to diagnose potential sources of this compound degradation during your experiments.
Caption: Troubleshooting flowchart for degradation issues.
References
Validation & Comparative
A Comparative Analysis of Levosulpiride and Domperidone on Prokinetic Activity
Abstract
This guide provides a detailed comparative analysis of two widely used prokinetic agents, Levosulpiride and Domperidone. It focuses on their mechanisms of action, clinical efficacy based on experimental data, and their effects on various parameters of gastrointestinal motility. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate objective comparison and further research.
Introduction
Gastrointestinal motility disorders, such as functional dyspepsia and gastroparesis, are characterized by impaired neuromuscular function of the digestive tract. Prokinetic agents are a cornerstone of therapy, enhancing coordinated gastrointestinal motility and transit. This compound and Domperidone are both dopamine D2 receptor antagonists, but they exhibit distinct pharmacological profiles that influence their clinical efficacy and application. This compound, the levorotatory enantiomer of sulpiride, possesses a dual mechanism involving both dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.[1][2] Domperidone acts as a peripheral D2 receptor antagonist, which does not readily cross the blood-brain barrier, reducing the incidence of central nervous system side effects.[3][4][5] This guide dissects their prokinetic activities through a review of available experimental data.
Mechanism of Action
The prokinetic effects of both drugs stem from their interaction with neurotransmitter receptors in the enteric nervous system, though their pathways differ.
This compound: this compound exerts its prokinetic action via a dual mechanism. Firstly, it acts as a D2 dopamine receptor antagonist. Dopamine typically has an inhibitory effect on gastrointestinal motility; by blocking these receptors, this compound removes this inhibition. Secondly, it functions as a serotonin 5-HT4 receptor agonist. Activation of 5-HT4 receptors promotes the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and enhances motility. This combined action results in a potent prokinetic effect.
References
Head-to-head comparison of Levosulpiride and Cisapride on gastric emptying
A comprehensive review of prokinetic agents is essential for researchers and drug development professionals seeking to understand the nuances of gastrointestinal motility. This guide provides a detailed, data-driven comparison of two notable prokinetic agents, Levosulpiride and Cisapride, with a specific focus on their effects on gastric emptying.
Executive Summary
This compound and Cisapride are both effective in accelerating gastric emptying in patients with functional dyspepsia and gastroparesis.[1] Clinical studies demonstrate that while both drugs significantly reduce gastric emptying half-time, this compound may offer a superior symptomatic relief for specific symptoms like nausea, vomiting, and early satiety.[1][2] Their mechanisms of action, though overlapping, have distinct features that may account for these differences in clinical outcomes. This compound exerts its prokinetic effect through a dual mechanism involving antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.[3][4] In contrast, Cisapride's primary mechanism is the agonism of 5-HT4 receptors, which enhances acetylcholine release in the myenteric plexus.
Quantitative Data on Gastric Emptying
A key double-blind crossover study provides quantitative insights into the comparative efficacy of this compound and Cisapride on gastric emptying time.
| Drug | Dosage | Baseline Gastric Emptying t½ (min) | Post-treatment Gastric Emptying t½ (min) | Change in Gastric Emptying t½ (min) | p-value |
| This compound | 25 mg t.d.s. for 4 weeks | 135 ± 18 | 101 ± 19 | -34 | < 0.001 |
| Cisapride | 10 mg t.d.s. for 4 weeks | 133 ± 16 | 104 ± 18 | -29 | < 0.001 |
Data from a study by Mansi C, et al.
Experimental Protocols
The primary clinical data cited in this guide is derived from a double-blind, crossover comparison study.
Study Design: A randomized, double-blind, crossover study was conducted on 30 patients with functional dyspepsia and delayed gastric emptying.
Patient Population: The study included 30 patients diagnosed with functional dyspepsia and exhibiting delayed gastric emptying, confirmed by a ¹³C-octanoic acid breath test.
Treatment Protocol:
-
This compound Group: Patients received 25 mg of this compound three times a day (t.d.s.) for a duration of 4 weeks.
-
Cisapride Group: Patients received 10 mg of Cisapride three times a day (t.d.s.) for a duration of 4 weeks.
-
Crossover: Following a washout period, patients were switched to the alternate treatment for another 4 weeks.
Gastric Emptying Measurement: The gastric emptying time was assessed using the ¹³C-octanoic acid breath test. This non-invasive method measures the rate of ¹³CO₂ excretion in the breath after ingestion of a standardized meal containing ¹³C-octanoic acid. The half-emptying time (t½) was calculated as the primary endpoint.
Mechanism of Action Signaling Pathways
The prokinetic effects of this compound and Cisapride are mediated through distinct yet related signaling pathways within the enteric nervous system.
Caption: this compound's dual mechanism of action.
Caption: Cisapride's primary mechanism of action.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial.
Caption: Double-blind crossover study workflow.
Conclusion
Both this compound and Cisapride are potent prokinetic agents that significantly accelerate gastric emptying. The choice between these two agents may be guided by the specific symptom profile of the patient, with this compound showing a potential advantage in alleviating nausea, vomiting, and early satiety. The distinct dopaminergic and serotonergic pathways modulated by this compound, compared to the primarily serotonergic action of Cisapride, likely underlie these clinical differences. Further research into the nuanced effects of these agents on gastrointestinal physiology will continue to inform their application in clinical and research settings. It is important to note that Cisapride's use has been restricted in many countries due to safety concerns, specifically cardiac side effects.
References
- 1. Comparative effects of this compound and cisapride on gastric emptying and symptoms in patients with functional dyspepsia and gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [this compound in the management of functional dyspepsia and delayed gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Levosulpiride's Receptor Affinity: A Comparative Analysis of D2 vs. D3 Antagonism
For Researchers, Scientists, and Drug Development Professionals: A detailed guide validating the selective antagonism of Levosulpiride at dopamine D2 versus D3 receptors, supported by experimental data and protocols.
This compound, the levorotatory enantiomer of sulpiride, is a substituted benzamide with antipsychotic and prokinetic properties.[1][2][3] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2-like receptors.[1][2] This guide provides a comparative analysis of this compound's activity at dopamine D2 and D3 receptors, presenting key binding affinity data and detailing the experimental methodologies used to validate its receptor interaction.
Quantitative Analysis: this compound Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
Data from the PubChem database reveals that this compound exhibits a high and notably similar affinity for both D2 and D3 dopamine receptors.
| Compound | D2 Receptor Ki (µM) | D3 Receptor Ki (µM) | Selectivity Ratio (D2/D3) |
| This compound | ~ 0.015 | ~ 0.013 | ~ 1.15 |
Data sourced from PubChem CID 688272.
This data indicates that this compound does not display significant selectivity between the D2 and D3 receptor subtypes, acting as a potent antagonist at both.
Experimental Methodologies
The determination of a compound's binding affinity and functional antagonism at specific receptors involves standardized in vitro assays. The following are detailed protocols for the key experiments used to characterize the interaction of this compound with D2 and D3 receptors.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a specific radiolabeled ligand from D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 dopamine receptors (e.g., HEK-293 or CHO cells).
-
A specific radioligand for D2/D3 receptors (e.g., [³H]-Spiperone).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]-Spiperone) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
A Comparative Efficacy Analysis of Levosulpiride and Itopride in Dyspepsia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levosulpiride and Itopride, two prokinetic agents commonly used in the management of dyspepsia. The following sections detail their mechanisms of action, present available clinical efficacy data, and outline relevant experimental protocols to facilitate further research and development in this area. While direct head-to-head preclinical data in animal models of dyspepsia are limited in publicly available literature, this guide synthesizes the existing clinical evidence to offer a valuable comparative overview.
Mechanisms of Action
This compound and Itopride both exhibit prokinetic properties through their influence on the dopaminergic and cholinergic systems in the gastrointestinal tract. However, their specific mechanisms differ, leading to potentially distinct pharmacological profiles.
This compound acts as a selective antagonist of dopamine D2 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, and by blocking its D2 receptors, this compound enhances the release of acetylcholine, a key excitatory neurotransmitter that promotes gut motility. Additionally, this compound has been shown to have agonistic effects on serotonin 5-HT4 receptors, which further contributes to its prokinetic action by facilitating cholinergic neurotransmission.
Itopride , on the other hand, possesses a dual mechanism of action. It is also a dopamine D2 receptor antagonist, similar to this compound. In addition to this, Itopride inhibits the enzyme acetylcholinesterase (AChE). By inhibiting AChE, Itopride prevents the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction in the gut wall and augmenting its prokinetic effects.
Experimental Protocols
To evaluate the efficacy of prokinetic agents like this compound and Itopride, both preclinical and clinical experimental models are essential.
Preclinical Model: Iodoacetamide-Induced Functional Dyspepsia in Rats
This model is designed to mimic the symptoms of functional dyspepsia, including delayed gastric emptying and visceral hypersensitivity.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are commonly used.
-
Induction of Dyspepsia: A combination of chemical irritation and stress is employed.
-
Chemical Irritation: Rats receive a daily gavage of 0.1% iodoacetamide solution for 6 consecutive days to induce gastric inflammation.
-
Stress: Following the chemical induction, rats are subjected to tail clamping for 30 minutes, three times a day, for 9 days to induce a state of chronic stress.
-
-
Treatment: After the induction period, rats are randomly assigned to treatment groups:
-
Vehicle control group
-
This compound group (e.g., 25 mg/kg, orally)
-
Itopride group (e.g., 50 mg/kg, orally) Treatments are administered for a specified period, for instance, 14 days.
-
-
Efficacy Assessment:
-
Gastric Emptying: Gastric emptying is assessed by administering a test meal containing a non-absorbable marker (e.g., phenol red). After a set time, the amount of marker remaining in the stomach is quantified.
-
Intestinal Transit: A charcoal meal is given orally, and the distance traveled by the charcoal front in the small intestine is measured after a specific duration.
-
Biochemical Analysis: Blood samples can be collected to measure levels of gastrointestinal hormones such as ghrelin and motilin.
-
Clinical Trial Protocol: A Randomized Controlled Study
Objective: To compare the efficacy and safety of this compound and Itopride in patients with functional dyspepsia.
Methodology:
-
Patient Population: Patients diagnosed with functional dyspepsia according to the Rome IV criteria.
-
Study Design: A randomized, controlled, parallel-group study.
-
Treatment Arms:
-
Group A: Itopride 50 mg three times daily before meals for 4 weeks.
-
Group B: this compound 25 mg three times daily before meals for 4 weeks.
-
-
Efficacy Assessment:
-
Symptom Scoring: A global symptom score (GSS) is used to assess the severity and frequency of dyspeptic symptoms (e.g., postprandial fullness, early satiety, epigastric pain, and bloating) at baseline and at follow-up visits (e.g., 2 and 4 weeks).
-
Response Rate: The proportion of patients with a significant reduction in GSS is calculated for each treatment group.
-
-
Safety Assessment: Monitoring and recording of any adverse events throughout the study period.
Efficacy Data from Clinical Studies
Several clinical trials have compared the efficacy of this compound and Itopride in patients with functional dyspepsia. The data from these studies indicate that both drugs are effective in improving dyspeptic symptoms.
Table 1: Comparison of Symptom Relief in Patients with Functional Dyspepsia
| Study | Drug and Dosage | Duration of Treatment | Key Findings |
| Saxena & Mathur (2020) | Itopride 50 mg t.i.d. vs. This compound 25 mg t.i.d. | 4 weeks | Both drugs were equally effective in reducing the global symptom score for functional dyspepsia. |
| Ranjan et al. (2019) | Itopride 50 mg t.i.d. vs. This compound 75 mg t.i.d. | 3 months | The efficacy of Itopride was comparable to this compound in relieving symptoms of non-ulcer dyspepsia. |
| Jacob (2025) | Itopride vs. This compound | Not specified | More patients in the Itopride group (62%) experienced complete relief compared to the this compound group (48.8%). |
| Hassan & Hassan (2017) | This compound vs. Itopride (in GERD) | 2 weeks | Symptom improvement was higher in the this compound group (53%) compared to the Itopride group (41%). |
Table 2: Global Symptom Score (GSS) Reduction
| Study | Drug | Baseline GSS (Mean ± SD) | GSS at 4 Weeks (Mean ± SD) | p-value |
| Saxena & Mathur (2020) | Itopride | 10.2 ± 2.1 | 2.3 ± 1.5 | < 0.05 |
| This compound | 10.5 ± 2.3 | 2.5 ± 1.6 | < 0.05 |
Note: The data presented is a synthesis from multiple clinical studies and is intended for comparative purposes. The specific methodologies and patient populations in each study should be considered for a detailed interpretation.
Conclusion
Both this compound and Itopride are effective prokinetic agents for the management of dyspepsia, albeit with distinct mechanisms of action. Clinical evidence suggests comparable efficacy in improving overall symptoms of functional dyspepsia. This compound's dual action on dopamine D2 and serotonin 5-HT4 receptors provides a strong rationale for its use. Itopride's combined D2 antagonism and acetylcholinesterase inhibition also offers a robust mechanism for enhancing gastrointestinal motility.
The choice between these agents may be guided by individual patient profiles and tolerability. For the research and drug development community, the lack of direct preclinical comparative studies in standardized dyspepsia models represents a significant knowledge gap. Further investigation in this area is warranted to delineate the finer points of their pharmacological effects and to identify patient populations that may derive differential benefits from these two important therapeutic options.
A Comparative Analysis of Levosulpiride and Other Prokinetic Agents in Cross-Over Study Designs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levosulpiride with other prokinetic agents, focusing on data from cross-over study designs. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a synthesis of experimental data, detailed methodologies, and relevant signaling pathways.
Executive Summary
This compound, a substituted benzamide, exhibits prokinetic properties through a dual mechanism involving dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.[1][2] This dual action enhances gastrointestinal motility, making it a therapeutic option for disorders like functional dyspepsia and gastroparesis.[1][2] Comparative clinical trials, particularly those employing a cross-over design, have evaluated its efficacy and safety against other prokinetics such as cisapride, domperidone, metoclopramide, and itopride. This guide summarizes the findings from these studies, providing a framework for understanding the relative performance of this compound.
Comparative Efficacy and Safety: A Review of Cross-Over and Comparative Studies
Cross-over studies are a robust method for comparing treatments within the same individuals, thereby minimizing inter-individual variability. Several such studies have positioned this compound favorably against other prokinetic agents.
This compound vs. Cisapride
A notable double-blind, cross-over study by Mansi et al. (2000) in patients with functional dyspepsia and delayed gastric emptying found that this compound (25 mg t.i.d.) was as effective as cisapride (10 mg t.i.d.) in significantly accelerating gastric emptying.[3] While both drugs showed similar improvements in total symptom scores, this compound was significantly more effective in improving specific symptoms like nausea, vomiting, and early postprandial satiety, as well as reducing the impact of symptoms on daily activities. Another randomized, double-masked trial, although not a cross-over design, also concluded that this compound is at least as effective as cisapride in treating dysmotility-like functional dyspepsia, with a better tolerability profile. Significantly more patients in the cisapride group had to discontinue the trial due to side effects.
This compound vs. Domperidone and Metoclopramide
In a comparative analysis of this compound, domperidone, and metoclopramide for non-ulcer functional dyspepsia, this compound demonstrated significantly higher overall dyspeptic symptom relief rates after 4 weeks of treatment compared to the other two agents. Another study comparing this compound with domperidone in functional dyspepsia found that while both drugs improved symptoms and gastric emptying, this compound showed a significantly greater effect on gastric and gallbladder emptying.
This compound vs. Itopride
A randomized controlled study comparing the efficacy and safety of this compound (25 mg t.i.d.) and itopride (50 mg t.i.d.) in functional dyspepsia concluded that both drugs were equally effective in ameliorating various symptoms after 4 weeks of treatment. Both drugs led to a significant reduction in the mean global symptom score.
Data Summary Tables
Table 1: Comparative Efficacy of this compound vs. Other Prokinetics in Functional Dyspepsia
| Comparison Agent | Study Design | Key Efficacy Outcomes | Reference |
| Cisapride | Double-blind, cross-over | Similar improvement in gastric emptying and total symptom scores. This compound superior for nausea, vomiting, and early satiety. | |
| Domperidone | Randomized, comparative | This compound showed significantly higher overall symptom relief. | |
| Metoclopramide | Randomized, comparative | This compound showed significantly higher overall symptom relief. | |
| Itopride | Randomized, controlled | Both drugs were equally effective in reducing global symptom scores. |
Table 2: Comparative Safety and Tolerability
| Comparison Agent | Key Adverse Events and Tolerability Findings | Reference |
| Cisapride | Significantly more patients on cisapride abandoned the trial due to side effects. | |
| Domperidone | This compound was associated with a higher incidence of adverse effects in one study, though both were generally well-tolerated. | |
| Metoclopramide | This compound demonstrated a favorable safety profile in comparison. | |
| Itopride | Both drugs were well-tolerated with minor adverse effects. |
Experimental Protocols
Cross-Over Study Design: General Methodology
The cross-over studies cited generally follow a design where patients are randomized to receive one of two treatments for a specified period, followed by a "washout" period where no treatment is administered to eliminate the effects of the first drug. Subsequently, patients are switched to the other treatment for the same duration. The washout period is crucial and is typically determined by the half-life of the drugs, often being 5 to 7 times the drug's elimination half-life to ensure near-complete clearance.
Assessment of Gastrointestinal Symptoms
The severity of functional dyspepsia symptoms in the cited studies was often evaluated using validated questionnaires.
-
Gastrointestinal Symptom Score (GIS): This tool assesses ten common dyspeptic symptoms: nausea, sickness, vomiting, bloating, abdominal cramps, early satiety, acid eructation/heartburn, loss of appetite, retrosternal discomfort, and epigastric pain. Each symptom's severity is rated on a 5-point Likert scale:
-
0 = No symptom
-
1 = Mild discomfort
-
2 = Moderate discomfort
-
3 = Severe discomfort
-
4 = Very severe symptoms The total score ranges from 0 to 40, with higher scores indicating greater symptom severity.
-
-
Short-Form Leeds Dyspepsia Questionnaire (SF-LDQ): This self-completed questionnaire measures the frequency and severity of five upper gastrointestinal symptoms: indigestion, heartburn, regurgitation, nausea, and belching. For each symptom, patients rate the frequency over the past two months and the severity of interference with daily activities on a scale.
Measurement of Gastric Emptying
-
13C-Octanoic Acid Breath Test: This non-invasive test measures the rate of solid-phase gastric emptying. The patient consumes a standardized meal (e.g., scrambled eggs) labeled with non-radioactive 13C-octanoic acid. As the meal is emptied from the stomach and the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver, 13CO2 is exhaled in the breath. The rate of 13CO2 appearance in breath samples collected over several hours reflects the gastric emptying rate.
Signaling Pathways and Mechanisms of Action
The prokinetic effects of this compound and other compared agents are mediated through distinct signaling pathways in the gastrointestinal tract.
This compound and other Dopamine D2 Receptor Antagonists
This compound, domperidone, and metoclopramide act as antagonists at dopamine D2 receptors on cholinergic neurons in the myenteric plexus. Dopamine normally inhibits acetylcholine (ACh) release. By blocking these D2 receptors, these drugs disinhibit ACh release, leading to increased cholinergic activity, which in turn enhances gastric motility.
This compound, Cisapride, and other 5-HT4 Receptor Agonists
This compound and cisapride also act as agonists at serotonin 5-HT4 receptors located on presynaptic terminals of cholinergic enteric neurons. Activation of these Gs protein-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade facilitates the release of acetylcholine, thereby promoting gastrointestinal motility.
Conclusion
The evidence from cross-over and comparative studies suggests that this compound is an effective prokinetic agent, demonstrating efficacy that is at least comparable, and in some aspects superior, to other established prokinetics like cisapride, domperidone, and metoclopramide. Its dual mechanism of action, targeting both dopamine D2 and serotonin 5-HT4 receptors, likely contributes to its broad efficacy in improving symptoms of functional dyspepsia and gastroparesis. The choice of a prokinetic agent for a particular patient will depend on the specific symptom profile, tolerability, and the potential for adverse effects. This guide provides a consolidated resource to aid in such evidence-based decision-making for research and clinical development.
References
- 1. The Impact of Gastrointestinal Symptoms on Patients’ Well-Being: Best–Worst Scaling (BWS) to Prioritize Symptoms of the Gastrointestinal Symptom Score (GIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical practice recommendations on the use of neuromodulators in gastroenterology: AMG (Asociación Mexicana de Gastroenterología) - AMNM (Asociación Mexicana de Neurogastroenterología y Motilidad) expert joint review | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 3. Effectiveness and safety of this compound in the treatment of dysmotility-like functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating a Stability-Indicating HPLC Method for Levosulpiride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Levosulpiride. It includes a detailed examination of the method's performance against alternative analytical techniques, supported by experimental data from various studies. This document is intended to assist researchers and analytical scientists in the development and validation of robust analytical methods for this compound in bulk and pharmaceutical dosage forms.
Comparative Analysis of Analytical Methods for this compound
A stability-indicating method is crucial for the determination of a drug substance's stability under various environmental conditions. While several analytical techniques are available for the quantification of this compound, HPLC remains the gold standard due to its high specificity, sensitivity, and resolving power. This section compares the performance of a typical stability-indicating HPLC method with alternative techniques like UV-Visible Spectrophotometry and Spectrofluorimetry.
| Parameter | Stability-Indicating HPLC | UV-Visible Spectrophotometry | Spectrofluorimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of light absorbance at a specific wavelength (λmax). | Measurement of fluorescence intensity after excitation at a specific wavelength. |
| Specificity | High (can separate the parent drug from degradation products and excipients). | Low (interference from excipients and degradation products that absorb at the same wavelength is common). | Moderate to High (can be more selective than UV spectrophotometry, but still susceptible to interference from fluorescent compounds). |
| Linearity Range | Wide (e.g., 10-100 µg/mL)[1] | Narrower (e.g., 6-36 µg/mL) | Wide (e.g., 0.239–3.44 μg/mL) |
| Accuracy (% Recovery) | 98-102%[1] | 98-102% | 99.00-101.25% |
| Precision (%RSD) | < 2%[1] | < 2% | Not explicitly stated for this compound, but generally low. |
| Limit of Detection (LOD) | Low (e.g., ~0.05 µg/mL) | Higher (e.g., ~0.95 µg/mL) | Very Low (e.g., 0.005 μg/mL) |
| Limit of Quantification (LOQ) | Low (e.g., ~0.15 µg/mL) | Higher (e.g., ~2.87 µg/mL) | Very Low (e.g., not explicitly stated but expected to be low) |
| Application | Stability studies, quality control, impurity profiling, pharmacokinetic studies. | Routine quality control (assay of bulk drug and formulations). | Bioanalysis (determination in plasma), trace analysis. |
Experimental Protocols
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for this compound is detailed below.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Buffer (Ammonium acetate, pH 3.5) and Acetonitrile (84:16 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 282 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Retention Time (this compound) | Approximately 4.5 - 5.5 minutes |
Forced Degradation Study Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. This compound is subjected to various stress conditions as per ICH guidelines to induce degradation.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 mL of this compound stock solution (1 mg/mL) is mixed with 1 mL of 0.1 N HCl and refluxed for a specified duration (e.g., 8 hours). The solution is then neutralized with 0.1 N NaOH. |
| Alkaline Hydrolysis | 1 mL of this compound stock solution is mixed with 1 mL of 0.1 N NaOH and refluxed for a specified duration (e.g., 8 hours). The solution is then neutralized with 0.1 N HCl. |
| Oxidative Degradation | 1 mL of this compound stock solution is mixed with 1 mL of 30% H₂O₂ and kept at room temperature for a specified duration (e.g., 24 hours). |
| Thermal Degradation | This compound powder is kept in a hot air oven at a specified temperature (e.g., 60°C) for a specified duration (e.g., 24 hours). |
| Photolytic Degradation | This compound powder is exposed to UV light (254 nm) and visible light in a photostability chamber for a specified duration. |
Alternative Analytical Methods
UV-Visible Spectrophotometry:
-
Solvent: 0.1 N HCl
-
Wavelength (λmax): 288.1 nm
-
Procedure: A stock solution of this compound is prepared in the solvent and further diluted to fall within the linear range. The absorbance is measured at the λmax, and the concentration is determined from the calibration curve.
Spectrofluorimetry:
-
Principle: This method utilizes the fluorescence reaction of this compound with certain metal ions (e.g., Fe³⁺ or Al³⁺).
-
Procedure: The drug solution is reacted with a metal ion solution, and the resulting fluorescence is measured at a specific emission wavelength after excitation at an appropriate wavelength. The concentration is determined from a calibration curve.
Method Validation Parameters
The stability-indicating HPLC method for this compound has been validated according to ICH guidelines, with the following typical performance characteristics:
| Validation Parameter | Typical Results |
| Linearity (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.5% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | ~ 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.15 |
| Specificity | No interference from degradation products or excipients. |
Degradation Pathway of this compound
Forced degradation studies have shown that this compound is susceptible to degradation under basic and oxidative conditions, while it remains relatively stable under acidic, thermal, and photolytic stress.
-
Base Hydrolysis: Under basic conditions, this compound undergoes hydrolysis of the amide linkage, leading to the formation of a major degradation product (BDP) with a mass-to-charge ratio (m/z) of 214.
-
Oxidative Degradation: In the presence of an oxidizing agent like hydrogen peroxide, this compound is oxidized, resulting in the formation of an N-oxide degradation product (ODP) with an m/z of 358.
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for validating a stability-indicating HPLC method.
Forced Degradation Pathway of this compound
Caption: Forced degradation pathways of this compound.
Performance Comparison of Analytical Methods
Caption: Performance comparison of analytical methods for this compound.
References
Synergistic Superiority: Levosulpiride as an Adjunct to Proton-Pump Inhibitors in Acid-Related Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Levosulpiride when combined with proton-pump inhibitors (PPIs) for the treatment of gastroesophageal reflux disease (GERD) and functional dyspepsia. The following analysis is supported by experimental data from clinical studies, detailing the enhanced efficacy of combination therapy over PPI monotherapy.
The management of acid-related disorders often involves the suppression of gastric acid secretion, with proton-pump inhibitors (PPIs) being the cornerstone of therapy. However, a significant portion of patients experience incomplete symptom relief with PPIs alone. This compound, a prokinetic agent with a unique dual mechanism of action, has emerged as a promising adjunctive therapy. This guide synthesizes findings from key clinical trials to assess the synergistic effects of this combination.
Mechanism of Synergy: A Two-Pronged Approach
The enhanced efficacy of combining this compound with PPIs stems from their complementary mechanisms of action. PPIs, such as Pantoprazole, Lansoprazole, and Esomeprazole, directly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion.
This compound, the levo-enantiomer of sulpiride, acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[1][2] This dual action enhances upper gastrointestinal motility, accelerates gastric emptying, and increases lower esophageal sphincter (LES) pressure, addressing the dysmotility often associated with GERD and functional dyspepsia.[1] By improving the mechanical clearance of gastric contents, this compound complements the acid-suppressing effects of PPIs, leading to a more comprehensive control of symptoms.
Comparative Efficacy: Insights from Clinical Trials
Clinical studies have consistently demonstrated the superior efficacy of this compound and PPI combination therapy compared to PPI monotherapy in managing GERD and functional dyspepsia.
This compound with Lansoprazole vs. Esomeprazole Monotherapy
A double-blind, randomized controlled trial by Umer et al. (2023) compared the efficacy of a twice-daily combination of Lansoprazole and this compound with twice-daily Esomeprazole monotherapy in 1000 patients with symptomatic GERD and erosive esophagitis.[3][4] The primary endpoint was the healing of erosive esophagitis and resolution of GERD symptoms at week 49.
Table 1: Efficacy of Lansoprazole + this compound vs. Esomeprazole in GERD and Erosive Esophagitis
| Outcome | Lansoprazole + this compound Group | Esomeprazole Alone Group |
| Post-intervention GERD Status (Positive) | Significantly Lower | Higher |
| Post-intervention Erosive Esophagitis Status (Positive) | Significantly Lower | Higher |
| Sustained Resolution of Heartburn | Significantly Higher | Lower |
Data sourced from Umer et al. (2023).
This compound with Pantoprazole for GERD and Dyspepsia
An observational, prospective study by Singhai et al. (2016) evaluated the symptomatic efficacy of a fixed-dose combination of Pantoprazole (40 mg) and this compound (75 mg sustained release) daily for 28 days in 1000 patients with GERD and dyspepsia. A similar study in 2023 further corroborated these findings. Efficacy was assessed using the Frequency Scale for the Symptoms of GERD (FSSG).
Table 2: Symptom Improvement with Pantoprazole + this compound Combination Therapy
| Symptom Assessment | Baseline (Day 0) | Post-treatment (Day 29) | Percentage Decrease |
| Mean FSSG Score | 18.88 | 8.28 | 60.89% |
Data sourced from Singhai et al. (2016) and a 2023 study in the South African Gastroenterology Review. The combination was well-tolerated by 98.2% of patients in the 2016 study and 97.2% in the 2023 study.
This compound with Omeprazole for Reflux Esophagitis
A study by Dallera et al. (1992) assessed the therapeutic effectiveness of this compound combined with Omeprazole versus Omeprazole alone in patients with reflux esophagitis. While no significant difference was observed in macroscopic and microscopic resolution, the group receiving the combination therapy reported better subjective symptom relief.
Experimental Protocols
Lansoprazole + this compound vs. Esomeprazole Trial (Umer et al., 2023)
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 1000 patients with symptomatic GERD and erosive esophagitis.
-
Intervention:
-
Group 1: Lansoprazole plus this compound combination administered twice daily.
-
Group 2: Esomeprazole administered twice daily.
-
-
Primary Endpoint: Healing of erosive esophagitis and GERD at week 49, assessed endoscopically and symptomatically.
-
Secondary Assessment: Improvement in quality of life, measured using the SF-36 questionnaire.
Pantoprazole + this compound Study (Singhai et al., 2016 & South African Gastroenterology Review, 2023)
-
Study Design: An observational, prospective, uncontrolled, open-label, single-center study.
-
Participants: 1000 patients (2016 study) and 550 patients (2023 study) with GERD and dyspepsia.
-
Intervention: Fixed-dose combination of Pantoprazole 40 mg and this compound 75 mg (sustained release) orally once daily for 28 days.
-
Efficacy Assessment: Change from baseline in the Frequency Scale for the Symptoms of GERD (FSSG) score on day 29-32.
-
Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests were used to assess changes in FSSG scores. A p-value < 0.05 was considered statistically significant.
Conclusion
The addition of this compound to a PPI regimen offers a significant therapeutic advantage for patients with GERD and functional dyspepsia who do not achieve adequate symptom control with PPIs alone. The synergistic effect, derived from the combination of potent acid suppression and enhanced gastrointestinal motility, leads to improved clinical outcomes, including higher rates of symptom resolution and endoscopic healing. The available data supports the consideration of this compound as a valuable adjunct to PPIs in the management of these common and often refractory acid-related disorders. Further large-scale, double-blind, randomized controlled trials are warranted to explore the long-term benefits and safety of this combination therapy across diverse patient populations.
References
- 1. A Randomized Controlled Study of Efficacy and Safety Profile of this compound and Itopride in Functional Dyspepsia [jmgumst.com]
- 2. exaly.com [exaly.com]
- 3. [The efficacy of the omeprazole-levosulpiride combination in the therapy of distal reflux esophagitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The efficacy of the omeprazole-levosulpiride combination in the therapy of distal reflux esophagitis]. | Semantic Scholar [semanticscholar.org]
Levosulpiride's Efficacy on Negative Symptoms of Schizophrenia: A Comparative Analysis with Other Aatypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of levosulpiride with other atypical antipsychotics, including olanzapine, risperidone, and amisulpride, in the management of negative symptoms of schizophrenia. The information is compiled from a systematic review of available clinical trial data and pharmacological literature, offering a valuable resource for researchers and professionals in the field of neurotherapeutics.
Executive Summary
Negative symptoms in schizophrenia, such as avolition, anhedonia, and social withdrawal, present a significant therapeutic challenge. While atypical antipsychotics are generally considered more effective than their typical counterparts for these symptoms, notable differences exist within this class. This compound, a substituted benzamide, has demonstrated particular efficacy against negative symptoms, which is attributed to its unique pharmacological profile. This guide presents a detailed comparison of this compound with other commonly prescribed atypical antipsychotics, supported by quantitative data from clinical trials, detailed experimental methodologies, and an illustrative representation of the underlying signaling pathways.
Comparative Efficacy: Quantitative Data
The following table summarizes the key findings from comparative clinical trials assessing the efficacy of this compound and other atypical antipsychotics on the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale and the Scale for the Assessment of Negative Symptoms (SANS).
| Drug Comparison | Study | Primary Efficacy Measure | This compound/Comparator 1 | Comparator 2 | Key Finding |
| This compound vs. Olanzapine | Sharma et al. (2018) | PANSS Negative Subscale Score Change | This compound: -56.32% | Olanzapine: -61.59% | Olanzapine showed a numerically greater, though not statistically significant, reduction in negative symptoms compared to this compound.[1] |
| Amisulpride vs. Risperidone | Hwang et al. (2003) | PANSS Negative Subscale Score Change | Amisulpride: -5.6 | Risperidone: -6.4 | No significant difference was observed between amisulpride and risperidone in reducing negative symptoms.[2][3] |
| Olanzapine vs. Risperidone | A prospective, randomized, double-blind study | PANSS Negative Subscale Score | Olanzapine showed superior efficacy | Risperidone | Olanzapine demonstrated superior efficacy in improving negative symptoms compared to risperidone.[4] |
| Amisulpride vs. Olanzapine | A 6-month, double-blind study | PANSS Negative Subscale Score | Similar improvement in both groups | Similar improvement in both groups | Amisulpride and olanzapine showed comparable efficacy in improving negative symptoms. |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is crucial for the critical appraisal of their findings. Below are the detailed experimental protocols for key comparative studies.
Study 1: Comparative study of olanzapine and risperidone in the control of positive and negative symptoms in the treatment of schizophrenia
-
Objective: To compare the efficacy of olanzapine and risperidone in treating the positive and negative symptoms of schizophrenia.[1]
-
Study Design: A prospective, randomized, open-label comparative study.
-
Participants: 110 patients diagnosed with schizophrenia according to ICD-10 criteria.
-
Intervention: Patients were randomly assigned to receive either olanzapine (5-20 mg/day) or risperidone (2-8 mg/day) for 6 weeks.
-
Assessments: The Positive and Negative Syndrome Scale (PANSS) was used to assess positive and negative symptoms at baseline and at the end of the 6-week treatment period.
-
Outcome Measures: The primary outcome was the change in PANSS positive and negative subscale scores from baseline.
Study 2: Amisulpride versus risperidone in the treatment of schizophrenic patients: a double-blind pilot study in Taiwan
-
Objective: To compare the efficacy and safety of amisulpride and risperidone in Taiwanese patients with schizophrenia.
-
Study Design: A 6-week, double-blind, randomized, parallel-group pilot study.
-
Participants: 48 hospitalized patients with a diagnosis of schizophrenia (DSM-IV criteria) and productive positive symptoms.
-
Intervention: Patients were randomly assigned to receive either amisulpride (400–800 mg/day) or risperidone (4–8 mg/day).
-
Assessments: Efficacy was assessed using the Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression (CGI) scale, and Social and Occupational Functioning Assessment Scale (SOFAS) at baseline and at weeks 1, 2, 4, and 6.
-
Outcome Measures: The primary outcome was the change from baseline in the PANSS total score. Secondary outcomes included changes in PANSS subscale scores and other efficacy measures.
Signaling Pathways and Mechanism of Action
The differential effects of atypical antipsychotics on negative symptoms are rooted in their distinct receptor binding profiles and subsequent modulation of key neurotransmitter systems. The diagram below illustrates the proposed signaling pathways.
Caption: Comparative receptor binding profiles of atypical antipsychotics.
The primary mechanism of action for atypical antipsychotics in alleviating negative symptoms is believed to involve the modulation of dopaminergic and serotonergic pathways, particularly in the mesocortical region of the brain.
-
Dopamine D2 Receptor Antagonism: All four antipsychotics discussed are antagonists at the D2 receptor. In the mesocortical pathway, a hypodopaminergic state is hypothesized to contribute to negative symptoms. While potent D2 antagonism in the mesolimbic pathway is effective for positive symptoms, its effect on the mesocortical pathway is more complex. This compound and its racemate, amisulpride, exhibit a high and selective affinity for D2/D3 receptors. At lower doses, they are thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release and neurotransmission, which may contribute to their efficacy against negative symptoms.
-
Serotonin 5-HT2A Receptor Antagonism: Olanzapine and risperidone are potent antagonists of the 5-HT2A receptor, in addition to their D2 antagonism. Serotonin can inhibit dopamine release in the prefrontal cortex via 5-HT2A receptors on dopaminergic neurons. Therefore, antagonism of these receptors by olanzapine and risperidone can lead to an increase in cortical dopamine levels, which is thought to ameliorate negative symptoms. This compound and amisulpride have a much lower affinity for 5-HT2A receptors, suggesting their efficacy on negative symptoms is primarily driven by their actions on the dopamine system.
Conclusion
The available evidence suggests that this compound is an effective treatment for the negative symptoms of schizophrenia, with a mechanism of action primarily centered on the modulation of the dopaminergic system. While direct head-to-head comparisons with a broad range of other atypical antipsychotics are limited, existing data indicates its efficacy is comparable to that of other established agents. Olanzapine appears to have a slight edge in some studies, potentially due to its dual action on both dopamine and serotonin systems. However, the distinct pharmacological profiles of these agents, particularly the selective D2/D3 antagonism of this compound and amisulpride versus the broader receptor activity of olanzapine and risperidone, may have implications for individual patient responses and side-effect profiles. Further large-scale, well-controlled clinical trials are warranted to definitively establish the comparative efficacy and optimal patient populations for each of these atypical antipsychotics in the management of negative symptoms of schizophrenia.
References
Comparative Safety and Tolerability of Levosulpiride and Other D2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profiles of Levosulpiride and other dopamine D2 receptor antagonists. The information is supported by experimental data from clinical trials, with a focus on quantitative comparisons and detailed methodologies.
This compound, a substituted benzamide, is the levorotatory enantiomer of sulpiride. Its mechanism of action primarily involves the selective blockade of dopamine D2 receptors, both centrally and peripherally. This action underlies its therapeutic effects as a prokinetic and antiemetic agent. However, this same mechanism is also responsible for its adverse effect profile, which warrants a careful comparative analysis with other D2 antagonists used for similar indications, such as metoclopramide and domperidone, as well as with typical and atypical antipsychotics that also target the D2 receptor.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events associated with this compound and other D2 antagonists based on data from comparative clinical trials.
Table 1: Comparative Incidence of Common Adverse Events of Prokinetic D2 Antagonists
| Adverse Event | This compound | Domperidone | Metoclopramide | Placebo |
| Hyperprolactinemia-related | ||||
| Galactorrhea | 12-26.7%[1][2] | 12-20%[1] | 12-20%[1] | 12-20%[1] |
| Breast Tenderness | 12-20% | 12-20% | 12-20% | 12-20% |
| Menstrual Changes | 12-20% | 12-20% | 12-20% | 12-20% |
| Neurological | ||||
| Somnolence/Drowsiness | 17.8% | - | Reported | - |
| Fatigue/Lassitude | 11.1% | - | ~10% | - |
| Restlessness | - | - | ~10% | - |
| Other | ||||
| Headache | 11.5% | - | - | - |
Note: Incidence rates can vary based on study design, patient population, and dosage.
Table 2: Incidence of Extrapyramidal Symptoms (EPS) with this compound vs. a Typical Antipsychotic
| Adverse Event | This compound | Haloperidol |
| Akathisia | Less Frequent | More Frequent |
| Extrapyramidal Symptoms (Overall) | Less Frequent | More Frequent |
Experimental Protocols
Methodology for a Comparative Clinical Trial of Prokinetic D2 Antagonists
A representative experimental design to compare the efficacy and safety of this compound, Domperidone, and Metoclopramide in functional dyspepsia is a multicenter, double-blind, randomized controlled trial.
-
Patient Population: Patients diagnosed with functional dyspepsia based on established criteria (e.g., Rome III criteria). Key inclusion criteria would involve the presence of specific dyspeptic symptoms (e.g., anorexia, nausea, upper abdominal pain, postprandial bloating) for a defined duration and severity. Exclusion criteria would include organic gastrointestinal diseases confirmed by endoscopy and ultrasound, pregnancy, and lactation.
-
Randomization and Blinding: Patients are randomly assigned to receive one of the study medications (e.g., this compound 25 mg t.i.d., Domperidone 10 mg t.i.d., Metoclopramide 10 mg t.i.d.) or a placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Duration: The treatment period is typically 4 weeks.
-
Efficacy Assessment: The primary efficacy endpoint is the improvement in dyspeptic symptoms. This is assessed using a validated symptom rating scale at baseline and at specified follow-up intervals (e.g., 10 and 28 days). Patients may also provide a subjective evaluation of treatment efficacy using a visual analogue scale.
-
Safety and Tolerability Assessment: Adverse events are systematically recorded at each follow-up visit. This includes the nature, intensity, and duration of the adverse event, and its potential relationship to the study medication. For D2 antagonists, specific attention is given to neurological (especially extrapyramidal symptoms) and endocrine (prolactin-related) side effects. Standardized rating scales, such as the Extrapyramidal Symptom Rating Scale (ESRS), can be used for a more objective assessment of movement disorders.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The therapeutic and adverse effects of this compound and other D2 antagonists are mediated through their interaction with the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the D2 receptor.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Levosulpiride
For laboratory professionals engaged in research and development, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Levosulpiride, a substituted benzamide antipsychotic. Adherence to these procedures is critical to minimize exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in powder form, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1] Ensure appropriate exhaust ventilation is available where dust may be formed.[2][3]
Personal Protective Equipment: A risk assessment should guide the selection of appropriate PPE. The following are general recommendations:
| PPE Category | Specifications and Use |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield may be necessary in situations with a potential for splashing. |
| Hand Protection | Chemical-impermeable gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 are required. Always inspect gloves before use and utilize proper glove removal techniques to avoid skin contact. |
| Body Protection | A lab coat is standard. For more extensive handling, a complete suit protecting against chemicals may be necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Fire/flame resistant and impervious clothing should be worn where there is a risk of ignition. |
| Respiratory Protection | If engineering controls are insufficient or during emergency situations, use a full-face respirator. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Procedural, Step-by-Step Guidance for Handling this compound
1. Preparation and Safe Handling:
-
Before handling, ensure you are familiar with the substance's Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a fume hood, to minimize the generation and accumulation of dust.
-
Avoid contact with skin, eyes, and clothing. Do not breathe in dust, vapors, or mist.
-
Ground all equipment containing the material to prevent static discharge.
-
Wash hands thoroughly before breaks and at the end of the workday.
2. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from heat, sources of ignition, and incompatible materials such as oxidizing agents and acids.
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Avoid dust formation during cleanup. Use a method that controls dust generation, such as a damp cloth or a filtered vacuum.
-
Collect the spilled material by sweeping or shoveling and place it in a suitable, closed container for disposal.
-
Prevent the product from entering drains.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Disposal Method: One option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Gloves and PPE: Dispose of contaminated gloves and other PPE in accordance with applicable laws and good laboratory practices.
-
Regulations: Always observe all federal, state, and local environmental regulations when disposing of this substance. Do not dispose of medicines down the drain or in household waste.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary. Always have the substance's SDS readily available to show to a physician.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Wash the affected area with soap and water and consult a physician. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately. |
An overdose can lead to tremors, difficulty and slowness of movement, or sleep disturbances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
